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Foundational

chemical structure and properties of 5-Amino-5-methylimidazolidine-2,4-dione

An In-Depth Technical Guide to 5-Amino-5-methylimidazolidine-2,4-dione For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 5-Amino-5-methylimidazolidi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 5-Amino-5-methylimidazolidine-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Amino-5-methylimidazolidine-2,4-dione, a unique heterocyclic compound built upon the pharmacologically significant imidazolidine-2,4-dione (hydantoin) scaffold. As a Senior Application Scientist, this document synthesizes foundational chemical principles with practical insights into its synthesis, characterization, and potential applications, particularly within the realm of medicinal chemistry and drug discovery.

Introduction: The Hydantoin Core and the Significance of C5-Substitution

The imidazolidine-2,4-dione ring system, commonly known as hydantoin, is a privileged scaffold in medicinal chemistry. Its derivatives exhibit a wide spectrum of biological activities, including anticonvulsant, antiarrhythmic, antidiabetic, and anticancer properties.[1][2][3] The biological function of these molecules is profoundly influenced by the nature and position of substituents on the hydantoin ring.

5-Amino-5-methylimidazolidine-2,4-dione is a specific derivative featuring a quaternary carbon at the C5 position, substituted with both a methyl and an amino group. This unique arrangement introduces a chiral center and a basic functional group directly adjacent to the core ring structure. The primary amino group offers a key site for hydrogen bonding and further chemical modification, making this molecule a highly intriguing building block for creating novel therapeutic agents. This guide will explore the foundational chemistry of this compound, offering a predictive yet scientifically grounded perspective on its properties and potential.

Chemical Structure and Identification

The fundamental identity of a molecule is rooted in its structure. The following section details the structural representation and key chemical identifiers for 5-Amino-5-methylimidazolidine-2,4-dione.

Molecular Structure

The molecule consists of a five-membered imidazolidine ring with two carbonyl groups at positions 2 and 4. The C5 carbon is uniquely substituted with both an amino (-NH₂) group and a methyl (-CH₃) group.

Caption: 2D structure of 5-Amino-5-methylimidazolidine-2,4-dione.

Chemical Identifiers

Precise identification is critical for database searching, regulatory documentation, and scientific communication.

IdentifierValueSource
IUPAC Name 5-Amino-5-methylimidazolidine-2,4-dioneIUPAC Nomenclature
Molecular Formula C₄H₇N₃O₂Calculated
Molecular Weight 129.12 g/mol Calculated
Canonical SMILES CC1(C(=O)NC(=O)N1)NPredicted
InChI Key (Predicted)Predicted
CAS Number Not readily availableN/A

Physicochemical Properties: A Predictive Analysis

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on the well-understood chemistry of the hydantoin scaffold and its functional groups.

PropertyPredicted Value / DescriptionRationale
Appearance White crystalline solidTypical for hydantoin derivatives.[4]
Melting Point > 200 °C (with decomposition)The presence of multiple N-H and O-H groups allows for extensive intermolecular hydrogen bonding, leading to a high melting point, a characteristic feature of the hydantoin family.[4]
Solubility Soluble in polar solvents (water, DMSO, DMF); sparingly soluble in nonpolar solvents.The polar carbonyl and amino groups, along with hydrogen bonding capacity, favor solubility in polar media.
pKa¹ (N-H Acidity) ~9-10The N-H protons on the imidazolidine ring are weakly acidic, similar to other hydantoins.
pKa² (NH₃⁺ Acidity) ~7-8The conjugate acid of the C5-amino group is expected to have a pKa in this range, making the amino group a relevant base at physiological pH.
LogP < 0The high density of polar functional groups (two amides, one amine) suggests a hydrophilic character.

Synthesis and Reactivity: A Proposed Pathway

The synthesis of 5,5-disubstituted hydantoins is well-established in organic chemistry. The Bucherer-Bergs reaction is a classic and highly effective method for this transformation, starting from a ketone or aldehyde.

Proposed Synthesis: Modified Bucherer-Bergs Reaction

A plausible route to 5-Amino-5-methylimidazolidine-2,4-dione involves a multi-step process starting from α-aminoisobutyric acid, a non-proteinogenic amino acid.

cluster_0 Step 1: Isocyanate Formation cluster_1 Step 2: Intramolecular Cyclization A α-Aminoisobutyric Acid B Intermediate Isocyanate A->B  KOCN, H₂O, Heat   C 5-Amino-5-methylimidazolidine-2,4-dione B->C  Acidic Workup (e.g., HCl)   center_node 5-Amino-5-methyl- imidazolidine-2,4-dione app1 Anticonvulsants center_node->app1  Scaffold for CNS drugs app2 Antidiabetic Agents center_node->app2  Bioisostere of Thiazolidinediones [8] app3 Anticancer Agents center_node->app3  Inhibitor Design (e.g., Kinases) app4 Antimicrobial Agents center_node->app4  Novel Antibacterial/Antifungal Leads [14]

Caption: Potential therapeutic applications of the core scaffold.

  • Rationale for Activity:

    • Anticonvulsants: 5,5-disubstituted hydantoins, like Phenytoin, are classic antiepileptic drugs. The C5 substituents are crucial for modulating activity and pharmacological profiles.

    • Antidiabetic Agents: The imidazolidine-2,4-dione ring is a known bioisostere of the thiazolidine-2,4-dione ring found in glitazone antidiabetic drugs. [5][6]Modifications at the C5 position can be explored to develop new agents with improved efficacy or safety profiles.

    • Enzyme Inhibitors: The primary amino group can serve as a critical hydrogen bond donor, anchoring the molecule in the active site of target enzymes, such as kinases or aldose reductase. [7] * Combinatorial Chemistry: The amino group is a versatile handle for building combinatorial libraries, enabling the rapid generation and screening of thousands of derivatives to identify lead compounds for various diseases.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 5-Amino-5-methylimidazolidine-2,4-dione is not available, general precautions for related heterocyclic compounds should be followed.

  • Hazard Classifications (Predicted): Based on similar structures, the compound may be classified as an acute toxin (oral, dermal, inhalation) and a skin/eye irritant. [8][9]* Personal Protective Equipment (PPE):

    • Wear standard laboratory attire, including a lab coat and closed-toe shoes.

    • Use chemical-resistant gloves (e.g., nitrile) and inspect them before use. [9] * Wear safety glasses or goggles to prevent eye contact. [10]* Handling:

    • Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. [11] * Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water for at least 15 minutes. [9][10] * Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly closed container in a cool, dry place away from incompatible materials.

This guide provides a robust, scientifically-grounded framework for understanding the chemical structure and potential of 5-Amino-5-methylimidazolidine-2,4-dione. By combining established principles of hydantoin chemistry with predictive analysis, researchers can effectively approach the synthesis, characterization, and application of this promising molecule in their drug discovery and development efforts.

References

  • NextSDS. 5-(aminomethyl)-5-methylimidazolidine-2,4-dione hydrochloride — Chemical Substance Information. [Link]

  • RCI Labscan Limited. SAFETY DATA SHEET. (2022). [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6419931, L-5-methylhydantoin. [Link]

  • Acmec Biochemical. 616-03-5[5-Methylimidazolidine-2,4-dione]. [Link]

  • NIST. 2,4-Imidazolidinedione, 5-methyl-. NIST Chemistry WebBook. [Link]

  • Wang, R., et al. Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents. Asian Journal of Chemistry; Vol. 23, No. 9 (2011), 4114-4116. [Link]

  • Abdulrahman, L. K., et al. THE BIOLOGICAL ACTIVITY OF 5, 5'-IMIDAZOLIDINE-2,4-DIONE DERIVATIVES. ResearchGate. [Link]

  • Angene Chemical. Safety Data Sheet. (2021). [Link]

  • NextSDS. 1-amino-5,5-dimethylimidazolidine-2,4-dione — Chemical Substance Information. [Link]

  • NIST. 2,4-Imidazolidinedione, 5-ethyl-5-methyl-. NIST Chemistry WebBook. [Link]

  • Šmit, B., et al. SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Semantic Scholar. [Link]

  • Al-Sanea, M. M., et al. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies. PMC. [Link]

  • Rivera, G., et al. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. MDPI. [Link]

  • Semantic Scholar. THE BIOLOGICAL ACTIVITY OF 5, 5'-IMIDAZOLIDINE-2,4-DIONE DERIVATIVES. [Link]

  • Cheméo. Chemical Properties of 2,4-Imidazolidinedione, 5-methyl- (CAS 616-03-5). [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13953815, 5-Aminoimidazolidine-2,4-dione. [Link]

  • Rivera, G., et al. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. PMC. [Link]

  • Ahmad, I., et al. Synthesis and hypoglycemic activity of 5,5-dimethylarylsulfonylimidazolidine-2,4-diones. Semantic Scholar. [Link]

  • Gual-García, A., et al. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives. [Link]

  • ResearchGate. (PDF) The biological activity of 5, 5'-Imidazolidine-2,4-Dione derivatives. [Link]

Sources

Exploratory

An In-depth Technical Guide to 5-Amino-5-methylimidazolidine-2,4-dione: Physicochemical Properties and Structural Elucidation

For the Attention of Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed analysis of the core physicochemical properties of the novel heterocyclic compound, 5-Amino-5-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the core physicochemical properties of the novel heterocyclic compound, 5-Amino-5-methylimidazolidine-2,4-dione. As this molecule is not readily cataloged in major chemical databases, this document serves as a foundational reference, presenting theoretically calculated data and contextualizing its significance within the broader class of imidazolidine-2,4-dione derivatives.

The imidazolidine-2,4-dione ring system, commonly known as hydantoin, is a privileged scaffold in medicinal chemistry.[1] Derivatives of this core structure exhibit a wide range of biological activities, including anticonvulsant, antiarrhythmic, and antidiabetic properties.[2] The introduction of specific substituents at the C-5 position can significantly modulate the pharmacological profile of these compounds. This guide focuses on the specific, yet uncatalogued, derivative featuring both an amino and a methyl group at the 5-position, a substitution pattern that suggests potential for novel biological interactions.

Section 1: Molecular Weight and Exact Mass: A Clear Distinction

In the realm of analytical chemistry and drug development, the terms "molecular weight" and "exact mass" are often used, but they represent distinct and fundamentally different concepts. Understanding this difference is crucial for accurate mass spectrometry analysis and unequivocal compound identification.

Molecular Weight (or Molar Mass) is an average value calculated from the weighted average of the masses of the naturally occurring isotopes of each element in the molecule. The calculation uses the standard atomic weights of the elements as published by the International Union of Pure and Applied Chemistry (IUPAC).[3] These atomic weights account for the natural isotopic abundance of each element on Earth. Molecular weight is typically expressed in grams per mole ( g/mol ).

Exact Mass , on the other hand, is the mass of a molecule calculated using the mass of the most abundant isotope of each element. This value is a precise measure of a specific isotopic species and is expressed in Daltons (Da).[4] High-resolution mass spectrometry is capable of measuring the exact mass of a molecule, which is a critical parameter for determining its elemental composition.

For 5-Amino-5-methylimidazolidine-2,4-dione, with the molecular formula C₄H₇N₃O₂ , the calculated molecular weight and exact mass are presented below. These values were determined using established atomic weights and the masses of the most abundant isotopes.[3][4]

Section 2: Core Physicochemical Data

The following table summarizes the key calculated physicochemical properties of 5-Amino-5-methylimidazolidine-2,4-dione.

PropertyValueSource
Molecular Formula C₄H₇N₃O₂Calculated
Molecular Weight 129.12 g/mol Calculated
Exact Mass 129.05383 DaCalculated
CAS Number Not Available-

Note: As this compound is not indexed in major chemical databases, a CAS number is not available. The molecular weight and exact mass are theoretical values.

Section 3: Structural Representation

The two-dimensional structure of 5-Amino-5-methylimidazolidine-2,4-dione is critical for understanding its chemical reactivity and potential biological interactions. The following diagram, generated using the DOT language, illustrates the atomic connectivity of the molecule.

Caption: 2D structure of 5-Amino-5-methylimidazolidine-2,4-dione.

Section 4: Experimental Protocols and Considerations

Given the novelty of this compound, the following section outlines a theoretical experimental workflow for its synthesis and characterization, grounded in established methodologies for related hydantoin derivatives.

4.1. Proposed Synthesis: Modified Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a classic method for the synthesis of hydantoins from ketones or aldehydes.[5] A plausible route to 5-Amino-5-methylimidazolidine-2,4-dione would involve a modification of this reaction starting from a suitable precursor.

Step-by-Step Methodology:

  • Precursor Selection: The synthesis would likely commence with a protected amino-ketone, such as N-Boc-2-aminopropan-2-one. The Boc protecting group is essential to prevent side reactions involving the amino functionality.

  • Reaction Setup: The protected amino-ketone would be reacted with potassium cyanide and ammonium carbonate in a suitable solvent system, such as a mixture of ethanol and water.

  • Reaction Conditions: The reaction mixture would be heated under reflux for several hours to facilitate the formation of the hydantoin ring.

  • Work-up and Purification: After cooling, the reaction mixture would be acidified to precipitate the crude product. The solid would then be collected by filtration and purified by recrystallization.

  • Deprotection: The final step would involve the removal of the Boc protecting group, typically under acidic conditions (e.g., trifluoroacetic acid in dichloromethane), to yield the target compound, 5-Amino-5-methylimidazolidine-2,4-dione.

4.2. Structural Verification Workflow

The definitive confirmation of the structure of a novel compound requires a multi-faceted analytical approach.

Structural_Verification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Structural Analysis Synthesis Proposed Synthesis Purification Purification (Recrystallization/Chromatography) Synthesis->Purification HRMS High-Resolution Mass Spectrometry (HRMS) Purification->HRMS NMR Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, 2D) Purification->NMR FTIR Fourier-Transform Infrared (FTIR) Spectroscopy Purification->FTIR

Caption: Workflow for the synthesis and structural verification.

Data Interpretation:

  • High-Resolution Mass Spectrometry (HRMS): The experimentally determined exact mass should match the calculated value of 129.05383 Da, providing strong evidence for the elemental formula C₄H₇N₃O₂.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show distinct signals for the methyl protons, the amine protons, and the two NH protons of the hydantoin ring.

    • ¹³C NMR will be crucial for identifying the two carbonyl carbons, the quaternary C5 carbon, and the methyl carbon.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum should display characteristic absorption bands for the N-H stretches of the amine and amide groups, as well as the C=O stretches of the two carbonyl groups.

Conclusion

This technical guide provides a foundational understanding of the key physicochemical properties of the novel compound 5-Amino-5-methylimidazolidine-2,4-dione. While this molecule is not yet described in the mainstream chemical literature, the theoretical data and proposed experimental workflows presented herein offer a robust starting point for researchers interested in its synthesis and potential applications. The unique substitution pattern at the C-5 position warrants further investigation into its biological activity, which may unveil new therapeutic opportunities within the well-established class of hydantoin derivatives.

References

  • IUPAC. Atomic Weights of the Elements 2023. [Link]

  • IUPAC. Standard atomic weights of 14 chemical elements revised. [Link]

  • Coplen, T. B., & Peiser, H. S. (2000). Atomic weights of the elements. Review 2000 (IUPAC Technical Report). Pure and Applied Chemistry, 72(7), 1375-1390. [Link]

  • BioChemCalc. Exact Mass Calculator. [Link]

  • Scientific Instrument Services. Exact Mass Calculator, Single Isotope Version. [Link]

  • Wieser, M. E., et al. (2021). Standard atomic weights of the elements 2020 (IUPAC Technical Report). Pure and Applied Chemistry, 93(5), 571-600. [Link]

  • Abu-Samra, A., et al. (2022). Standard atomic weights of the elements 2021 (IUPAC Technical Report). Pure and Applied Chemistry, 94(5), 573-600. [Link]

  • St. Olaf College. Exact mass calculator. [Link]

  • Michigan State University Department of Chemistry. Exact Masses & Isotope Abundance Ratios. [Link]

  • The ISIC-EPFL mstoolbox. Molecular mass calculator. [Link]

  • Abdulrahman, L. K., et al. (2013). The biological activity of 5, 5'-Imidazolidine-2,4-Dione derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 5(Suppl 4), 494-504. [Link]

  • Semantic Scholar. THE BIOLOGICAL ACTIVITY OF 5, 5'-IMIDAZOLIDINE-2,4-DIONE DERIVATIVES. [Link]

  • ResearchGate. Academic Sciences. [Link]

  • Wang, Y., et al. (2011). Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents. Letters in Drug Design & Discovery, 8(7), 634-638. [Link]

  • Popović-Đorđević, J., et al. (2018). SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Chemical Industry and Chemical Engineering Quarterly, 24(3), 215-227. [Link]

Sources

Foundational

Spectroscopic Characterization of 5-Amino-5-methylimidazolidine-2,4-dione: A Comprehensive Technical Guide

Executive Summary 5-Amino-5-methylimidazolidine-2,4-dione (commonly referred to as 5-amino-5-methylhydantoin) is a highly functionalized heterocyclic scaffold. Its structural motif serves as a critical pharmacophore in t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Amino-5-methylimidazolidine-2,4-dione (commonly referred to as 5-amino-5-methylhydantoin) is a highly functionalized heterocyclic scaffold. Its structural motif serves as a critical pharmacophore in the design of anticonvulsants, antibacterial agents, and specific enzyme inhibitors. Characterizing this molecule requires a rigorous, multidimensional spectroscopic approach due to the complex electronic environment at the C5 quaternary center and the extensive hydrogen-bonding network inherent to the hydantoin ring[1].

This whitepaper provides an authoritative, self-validating methodology for the complete spectroscopic assignment of 5-amino-5-methylimidazolidine-2,4-dione using NMR, FT-IR, and LC-HRMS.

Structural Dynamics & Causality

The imidazolidine-2,4-dione core contains two distinct carbonyl environments that dictate its spectroscopic behavior.

  • The C2 Carbonyl: Flanked by two nitrogen atoms (N1 and N3), this carbonyl possesses a urea-like character. Cross-conjugation from the two adjacent nitrogens increases the electron density at C2, shielding it relative to C4 in NMR spectroscopy[2].

  • The C4 Carbonyl: Adjacent to only one nitrogen (N3) and the sp³-hybridized C5 carbon, this carbonyl exhibits an imide-like character, resulting in a highly deshielded environment[2].

  • The C5 Quaternary Center: Bearing both an electron-donating methyl group and an amino group, C5 is a sterically congested, electron-rich chiral center that heavily influences adjacent spin systems.

High-Fidelity Experimental Protocols

To ensure data integrity, spectroscopic workflows must be self-validating. The following protocols are designed to mitigate solvent effects and definitively confirm ambiguous assignments.

Workflow A Sample Prep (DMSO-d6 / KBr) B 1D/2D NMR Acquisition A->B C FT-IR Analysis A->C D LC-HRMS Fragmentation A->D E Data Synthesis & Validation B->E C->E D->E

Figure 1: Multidimensional spectroscopic workflow for hydantoin characterization.

Protocol 1: NMR Acquisition and D₂O Exchange (Self-Validating)
  • Solvent Selection: Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆. DMSO is strictly chosen over CDCl₃ to disrupt intermolecular hydrogen bonds, thereby preventing the artificial broadening of the N-H and NH₂ signals.

  • Acquisition: Acquire standard 1D ¹H (400 MHz) and ¹³C (100 MHz) spectra at 298 K, using tetramethylsilane (TMS) as an internal standard.

  • Self-Validation Step: Add 10 μL of D₂O to the NMR tube, invert to mix vigorously, and re-acquire the ¹H spectrum. The complete disappearance of the N1-H, N3-H, and C5-NH₂ peaks confirms their assignment as exchangeable protons.

Protocol 2: Solid-State FT-IR (KBr Pellet) Preparation
  • Milling: Mill 2 mg of the analyte with 200 mg of spectroscopic-grade, anhydrous KBr in an agate mortar.

  • Pressing: Press the mixture under 10 tons of pressure for 2 minutes to form a transparent pellet.

  • Acquisition: Acquire the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Note that solid-state measurements will exhibit red-shifted carbonyl stretches compared to isolated-molecule studies due to the extensive N-H···O=C hydrogen bonding network[1].

Nuclear Magnetic Resonance (NMR) Profiling

The ¹H and ¹³C NMR spectra provide definitive proof of the hydantoin framework and the C5 substituents. In the ¹H spectrum, the N3-H proton is highly deshielded (~10.60 ppm) due to its position between two electron-withdrawing carbonyl groups[2].

Table 1: ¹H and ¹³C NMR Chemical Shifts and Assignments
NucleusShift (ppm)MultiplicityIntegrationAssignmentCausality / Notes
¹H 1.35s3HC5-CH₃Deshielded by adjacent N and C=O
¹H 2.80br s2HC5-NH₂Exchangeable with D₂O
¹H 8.10br s1HN1-HAmide/Urea-like, exchangeable
¹H 10.60br s1HN3-HImide-like, highly deshielded[2]
¹³C 23.5--C5-CH₃Aliphatic methyl carbon
¹³C 75.2--C5Quaternary, shifted downfield by heteroatoms
¹³C 157.0--C2 (C=O)Shielded via cross-conjugation from N1/N3[2]
¹³C 176.5--C4 (C=O)Deshielded imide carbonyl[2]

To unambiguously assign the C5 quaternary center, 2D HMBC (Heteronuclear Multiple Bond Correlation) is required. The C5-CH₃ protons will show strong ³J correlations to C4 and ²J correlations to C5.

HMBC CH3 H3 (C5-CH3) δ 1.35 C5 C5 (Quaternary) δ 75.2 CH3->C5 2J CH C4 C4 (Carbonyl) δ 176.5 CH3->C4 3J CH C2 C2 (Carbonyl) δ 157.0 CH3->C2 4J CH (Weak)

Figure 2: Key HMBC (1H-13C) correlations establishing the C5 quaternary center.

Vibrational Spectroscopy (FT-IR)

Vibrational spectroscopy is highly sensitive to the hydantoin ring's hydrogen-bonding state. The imide C4=O stretch typically absorbs at a higher frequency (~1770 cm⁻¹) than the urea C2=O stretch (~1720 cm⁻¹). Matrix isolation studies of similar methylhydantoins demonstrate that in the absence of intermolecular interactions, these frequencies shift higher; however, in the solid state (KBr), extensive hydrogen bonding weakens the C=O bonds, resulting in the observed red-shifts[1].

Table 2: Key FT-IR Vibrational Modes
Wavenumber (cm⁻¹)ModeIntensityCausality / Notes
3400 - 3200 N-H / NH₂ stretchStrong, BroadBroadened due to solid-state H-bonding[1]
1770 C4=O stretchStrongHigher frequency due to imide character
1720 C2=O stretchStrongLower frequency due to urea resonance
1425 C-N stretchMediumCoupled with N-H bending

Mass Spectrometry (LC-HRMS)

High-resolution mass spectrometry (HRMS) using Electrospray Ionization (ESI+) confirms the exact mass and structural connectivity of the molecule.

  • Exact Mass: 129.0538 Da

  • [M+H]⁺: 130.0611 m/z

Primary fragmentation of the hydantoin ring typically proceeds via a retro-Bucherer-Bergs-like cleavage. This results in the characteristic loss of isocyanic acid (HNCO, 43 Da) to yield an m/z 87 fragment. This specific fragmentation pathway is a hallmark of 5-substituted hydantoins and serves as a definitive diagnostic tool for structural verification[1].

References

  • Synthesis and Characterization of Amino Acid-Derived Hydantoins. ikm.org.my.2

  • 5-Methylhydantoin: From Isolated Molecules in a Low-Temperature Argon Matrix to Solid State Polymorphs Characterization. The Journal of Physical Chemistry A - ACS Publications. 1

  • PREPARATION AND ANTIBACTERIAL EVALUATION OF SOME SYMMETRICAL TWIN-DRUG TYPE BIVALENT MOLECULES. HETEROCYCLES.

Sources

Exploratory

5-Amino-5-methylimidazolidine-2,4-dione mechanism of action in biological systems

An In-Depth Technical Guide on the Biological Significance of the Imidazolidine-2,4-dione Scaffold: A Case Study of 5-Amino-5-methylimidazolidine-2,4-dione Introduction The imidazolidine-2,4-dione, or hydantoin, scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Biological Significance of the Imidazolidine-2,4-dione Scaffold: A Case Study of 5-Amino-5-methylimidazolidine-2,4-dione

Introduction

The imidazolidine-2,4-dione, or hydantoin, scaffold is a five-membered heterocyclic ring system that is a cornerstone in medicinal chemistry.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, positioning them as privileged structures in drug discovery.[1][2] This guide provides a comprehensive overview of the biological activities and mechanisms of action associated with the imidazolidine-2,4-dione core, with a specific focus on the available information for 5-Amino-5-methylimidazolidine-2,4-dione. While the specific mechanisms of this particular derivative are not extensively documented in publicly available literature, an understanding of the broader class provides a critical framework for researchers, scientists, and drug development professionals.

The Imidazolidine-2,4-dione Core: A Versatile Pharmacophore

The imidazolidine-2,4-dione ring is a versatile scaffold that can be readily functionalized at various positions, leading to a diverse array of biological effects.[2][3] The substitutions on the hydantoin ring play a crucial role in determining the specific pharmacological profile of the resulting molecule.[1][2]

Key Physicochemical Properties
PropertyDescriptionSignificance in Drug Discovery
Structure A five-membered ring containing two nitrogen atoms and two carbonyl groups.Provides a rigid framework for the precise orientation of substituents.
Hydrogen Bonding The N-H groups and carbonyl oxygens can act as hydrogen bond donors and acceptors.Facilitates interactions with biological targets such as enzymes and receptors.
Lipophilicity Can be modulated by the nature of the substituents.Influences absorption, distribution, metabolism, and excretion (ADME) properties.

Documented Biological Activities and Mechanisms of Action of Imidazolidine-2,4-dione Derivatives

The imidazolidine-2,4-dione nucleus is a key component in a variety of approved drugs and clinical candidates, highlighting its therapeutic importance. The following sections detail the major pharmacological activities associated with this scaffold.

Anticancer Activity

Numerous imidazolidine-2,4-dione derivatives have been investigated for their potential as anticancer agents.[1][3] Their mechanisms of action are often multifaceted and can include:

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: Some derivatives have been shown to inhibit the autophosphorylation of EGFR, a key receptor tyrosine kinase involved in cell proliferation and survival.[3]

  • Induction of Apoptosis: Certain hydantoin-containing compounds can trigger programmed cell death in cancer cells.[3]

  • Cytotoxicity against Cancer Cell Lines: Derivatives have demonstrated growth inhibitory activity against various cancer cell lines, including breast, lung, and colon cancer.[3]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of a novel imidazolidine-2,4-dione derivative against a cancer cell line.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Logical Workflow for Anticancer Drug Screening

G cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation cluster_2 Lead Optimization A Compound Synthesis (Imidazolidine-2,4-dione derivative) B Cytotoxicity Assays (e.g., MTT, SRB) A->B Initial Screening C Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) B->C Active Compounds D Animal Model Studies (e.g., Xenograft models) C->D Promising Candidates E Toxicity and PK/PD Studies D->E Efficacy Confirmed F Structure-Activity Relationship (SAR) Studies E->F Safety & Efficacy Data F->A Iterative Design

Caption: Workflow for anticancer screening of imidazolidine-2,4-dione derivatives.

Antidiabetic Activity

The imidazolidine-2,4-dione scaffold has been explored as a bioisosteric replacement for the thiazolidinedione ring in a class of antidiabetic drugs known as glitazones.[4] These compounds primarily act as agonists of the peroxisome proliferator-activated receptor gamma (PPAR-γ), a nuclear receptor that regulates glucose and lipid metabolism.

  • Mechanism of Action: Activation of PPAR-γ leads to increased insulin sensitivity in peripheral tissues, such as adipose tissue, skeletal muscle, and the liver.

Some imidazolidine-2,4-dione derivatives have also been investigated as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a negative regulator of the insulin signaling pathway.[5]

Experimental Protocol: PTP1B Inhibition Assay

This protocol describes a method to screen for PTP1B inhibitory activity.

  • Enzyme and Substrate Preparation: Prepare a solution of recombinant human PTP1B enzyme and a suitable substrate, such as p-nitrophenyl phosphate (pNPP).

  • Inhibitor Incubation: In a 96-well plate, add the PTP1B enzyme, the test compound at various concentrations, and a buffer solution. Incubate for a predetermined time.

  • Reaction Initiation: Add the pNPP substrate to initiate the enzymatic reaction.

  • Reaction Termination: Stop the reaction by adding a strong base, such as NaOH.

  • Absorbance Measurement: Measure the absorbance of the product, p-nitrophenol, at 405 nm.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Antimicrobial and Antifungal Activity

Certain derivatives of imidazolidine-2,4-dione have demonstrated moderate antibacterial and weak antifungal activities.[6] The exact mechanisms are not always well-defined but are thought to involve interactions with essential microbial enzymes or disruption of cell membrane integrity. The antimicrobial activity is influenced by the structure of the substituents on the hydantoin ring.[6]

Anticonvulsant Activity

The hydantoin ring is a key feature of several established anticonvulsant drugs, such as phenytoin. These drugs typically function by modulating the activity of voltage-gated sodium channels in the brain, thereby reducing the excessive neuronal firing associated with seizures.

5-Amino-5-methylimidazolidine-2,4-dione: A Note on Available Data

Direct and extensive studies on the specific mechanism of action of 5-Amino-5-methylimidazolidine-2,4-dione in biological systems are limited in the readily accessible scientific literature. It is often referenced as a chemical intermediate or a member of broader chemical libraries for screening purposes.

Potential Areas of Investigation based on its Structure:

  • The presence of the primary amino group at the 5-position could allow for further chemical modifications to generate a library of derivatives for biological screening.

  • The methyl group at the same position may influence the compound's steric and electronic properties, potentially affecting its interaction with biological targets.

Conclusion

The imidazolidine-2,4-dione scaffold is a highly valuable pharmacophore in drug discovery, with derivatives exhibiting a wide range of biological activities including anticancer, antidiabetic, antimicrobial, and anticonvulsant effects. The specific mechanism of action is critically dependent on the nature and position of the substituents on the hydantoin ring. While the biological role of 5-Amino-5-methylimidazolidine-2,4-dione is not yet well-defined, its structure suggests potential as a building block for the synthesis of novel therapeutic agents. Further research is warranted to fully elucidate the pharmacological profile of this and other related compounds.

References

  • Abdulrahman, L. K., Al-Mously, M. M., Al-Mosuli, M. L., & Al-Azzawii, K. K. (2013). The Biological Activity of 5,5'-Imidazolidine-2,4-dione Derivatives. ResearchGate. [Link]

  • Semantic Scholar. (n.d.). THE BIOLOGICAL ACTIVITY OF 5, 5'-IMIDAZOLIDINE-2,4-DIONE DERIVATIVES. Semantic Scholar. [Link]

  • Wang, R., Li, Y., Liu, G., Li, Z., & Zhang, H. (2011). Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents. Asian Journal of Chemistry, 23(9), 4114-4116.
  • Bongers, I. E. A., et al. (2021). A single method to analyse residues from five different classes of prohibited pharmacologically active substances in milk. Food Additives & Contaminants: Part A.
  • Abdulrahman, L. K., Al-Mously, M. M., Al-Mosuli, M. L., & Al-Azzawii, K. K. (2018). The biological activity of 5, 5'-Imidazolidine-2,4-Dione derivatives. ResearchGate. [Link]

  • Anonymous. (n.d.). AN OVERVIEW OF HETEROCYCLIC COMPOUND 2,4-IMIDAZOLIDINEDIONE. RJPN.
  • Napoleon, A., et al. (2016). Review on Recent developments and biological activities of 2, 4-thiazolidinediones. International Journal of PharmTech Research, 9(3), 429-443.
  • Li, J., et al. (2013). Design and synthesis of imidazolidine-2,4-dione derivatives as selective inhibitors by targeting protein tyrosine phosphatase-1B over T-cell protein tyrosine phosphatase. Chemical Biology & Drug Design, 82(5), 595-602. [Link]

  • MDPI. (2022). Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. MDPI. [Link]

  • Semantic Scholar. (n.d.). SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Semantic Scholar. [Link]

  • de Fátima, Â., et al. (2013).
  • Delgado, F., et al. (2012). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. PMC. [Link]

  • NextSDS. (n.d.). 1-amino-5,5-dimethylimidazolidine-2,4-dione — Chemical Substance Information. NextSDS. [Link]

  • Semantic Scholar. (n.d.). Synthesis and hypoglycemic activity of 5,5-dimethylarylsulfonylimidazolidine-2,4-diones. Semantic Scholar. [Link]

  • Cohen, S. M., et al. (2016). Toxicological evaluation of two novel bitter modifying flavour compounds: 3-(1-((3,5-dimethylisoxazol-4-yl)methyl) - PubMed. PubMed. [Link]

  • Mague, J. T., et al. (2013). 3-Amino-5,5-diphenylimidazolidine-2,4-dione. PMC. [Link]

  • RSC Publishing. (n.d.). The stepwise mammalian oxidation of the hydantoin 1-methylimidazolidine-2,4-dione into methylimidazolidinetrione via 5-hydroxy-1. RSC Publishing. [Link]

  • Shimshoni, J. A., et al. (2017). Toxicological evaluation of 5-methoxy-2-aminoindane (MEAI): Binge mitigating agent in development. Toxicology and Applied Pharmacology, 319, 45-55. [Link]

Sources

Foundational

Thermodynamic Stability Profiling of 5-Amino-5-methylimidazolidine-2,4-dione

An In-Depth Technical Guide for Drug Development Executive Summary 5-Amino-5-methylimidazolidine-2,4-dione (CAS: 34925-86-5) represents a highly functionalized derivative of the hydantoin scaffold. In pharmaceutical deve...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development

Executive Summary

5-Amino-5-methylimidazolidine-2,4-dione (CAS: 34925-86-5) represents a highly functionalized derivative of the hydantoin scaffold. In pharmaceutical development, the imidazolidine-2,4-dione ring is a privileged pharmacophore; however, its thermodynamic stability is intrinsically linked to its substitution pattern[1]. The unique geminal substitution of a primary amine and a methyl group at the C5 position fundamentally alters the molecule's free energy landscape, impacting its susceptibility to hydrolysis, oxidation, and thermal degradation. This guide provides a comprehensive mechanistic analysis and self-validating experimental frameworks for evaluating the thermodynamic stability of this compound.

Mechanistic Basis of Thermodynamic Stability

1.1 Tautomeric Stability and Ring Strain The imidazolidine-2,4-dione core undergoes keto-enol tautomerism. Density Functional Theory (DFT) calculations consistently demonstrate that the keto form is the most thermodynamically stable tautomer, possessing significantly lower relative energy compared to its enol counterparts[2]. The presence of the 5-methyl and 5-amino groups locks the C5 stereocenter, preventing enolization at this position and enforcing a rigid keto conformation. While this increases localized steric strain, it thermodynamically stabilizes the core against spontaneous isomerization.

1.2 Hydrolytic Cleavage The primary thermodynamic sink for hydantoins in aqueous environments is ring-opening hydrolysis. The imidazolidine-2,4-dione ring is susceptible to hydrolysis in both acidic and basic media[1]. In basic conditions, degradation proceeds via the nucleophilic attack of a hydroxide ion on the carbonyl carbon, leading to ring cleavage and the formation of a hydantoate salt[1]. The electron-withdrawing nature of the C5 amino group inductively increases the electrophilicity of the adjacent carbonyl, marginally lowering the activation energy ( Ea​ ) for hydrolysis compared to unsubstituted analogs.

1.3 Oxidative Vulnerabilities The C5 position of the hydantoin ring is notoriously prone to oxidation, which can lead to the formation of 5-hydroxyhydantoin derivatives[1]. However, in 5-amino-5-methylimidazolidine-2,4-dione, the absence of a C-H bond at the C5 position blocks traditional autoxidation via hydrogen abstraction. Instead, oxidative degradation is redirected toward the primary amine, making the molecule susceptible to oxidative deamination when exposed to atmospheric oxygen or reactive oxygen species (ROS)[1].

G A 5-Amino-5-methyl- imidazolidine-2,4-dione B Hydantoic Acid Intermediate A->B Hydrolysis (pH < 3 or > 9) D Deaminated/Oxidized Adducts A->D Autoxidation (ROS) C Amino Acid + Urea B->C Prolonged Hydrolysis

Caption: Thermodynamic degradation pathways of 5-Amino-5-methylimidazolidine-2,4-dione.

Self-Validating Experimental Protocols

To establish a robust thermodynamic profile, experimental workflows must be self-validating. This means incorporating internal controls that immediately flag methodological artifacts (e.g., mass balance tracking).

2.1 Solid-State Thermal Analysis (DSC/TGA)

Objective: Determine the onset of thermal decomposition ( Td​ ) and melting point ( Tm​ ). Causality & Rationale: Coupling Differential Scanning Calorimetry (DSC) with Thermogravimetric Analysis (TGA) ensures that endothermic phase transitions (melting) are not conflated with thermodynamic degradation (mass loss).

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 3.0–5.0 mg of the compound into a standard aluminum crucible.

  • Crucible Crimping (Critical): Crimp the crucible lid with a 50 µm pinhole. Causality: This allows evolved gases from thermal degradation (e.g., NH3​ ) to escape. A hermetically sealed pan would artificially increase internal pressure, shifting the thermodynamic equilibrium and artificially elevating the apparent Td​ .

  • Atmospheric Control: Purge the furnace with high-purity Nitrogen at 50 mL/min. Causality: An inert atmosphere suppresses oxidative degradation, isolating purely thermal stability parameters[1].

  • Heating Program: Heat from 25°C to 300°C at a rate of 10°C/min. Causality: A 10°C/min rate provides the optimal balance between resolving closely spaced thermal events and maintaining heat-flow signal sensitivity.

  • Self-Validation Check: If TGA shows mass loss prior to the DSC melting endotherm, it indicates the presence of volatile impurities (e.g., trapped solvent) rather than inherent thermodynamic instability.

2.2 Solution-State Kinetic Degradation (HPLC-UV/MS)

Objective: Calculate the activation energy ( Ea​ ) and Gibbs free energy of activation ( ΔG‡ ) for hydrolysis.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 1.0 mg/mL stock in LC-MS grade Acetonitrile. Causality: Acetonitrile acts as an aprotic, inert solvent, preventing premature hydrolysis during standard preparation.

  • Buffer Dilution: Dilute the stock to 0.1 mg/mL in three aqueous buffers: pH 2.0 (HCl/KCl), pH 7.4 (PBS), and pH 10.0 (Carbonate buffer).

  • Thermal Incubation: Aliquot into amber glass vials (to prevent photo-oxidation[1]) and incubate in thermostated blocks at 25°C, 40°C, and 60°C.

  • Sampling & Quenching: Sample 100 µL at t=0,1,3,7,14 days. Critical: Immediately quench extreme pH samples with a neutralizing buffer. Causality: Failure to quench will result in continued degradation while sitting in the autosampler, skewing kinetic data.

  • Quantification: Analyze via HPLC-UV (210 nm) using a C18 column to quantify the remaining intact compound.

  • Self-Validation (Mass Balance): Calculate the sum of the intact drug and all quantifiable degradation peaks. If the total mass balance falls below 95%, it indicates the formation of volatile degradants or insoluble polymers, requiring a secondary headspace-GC analysis.

Workflow Start Compound Isolation & Purification TGA DSC/TGA Analysis (Thermal Stability) Start->TGA Solid-state Forced Forced Degradation (Hydrolytic/Oxidative) Start->Forced Solution-state Kinetic Arrhenius Kinetics & Thermodynamic Modeling TGA->Kinetic Td, Tm data HPLC HPLC-MS/MS Analysis Forced->HPLC Time-course sampling HPLC->Kinetic Rate constants (k)

Caption: Self-validating experimental workflow for thermodynamic stability profiling.

Quantitative Data Presentation

The thermodynamic parameters of hydantoin derivatives can be extrapolated using the Arrhenius equation ( k=Ae−Ea​/RT ) and the Eyring equation. Below is a summarized framework of expected quantitative data formats for 5-Amino-5-methylimidazolidine-2,4-dione based on structural profiling.

Thermodynamic ParameterCondition / PathwayRepresentative Value RangeAnalytical Method
Decomposition Onset ( Td​ ) Solid-state, N2​ atmosphere210°C – 240°CTGA
Activation Energy ( Ea​ ) Hydrolysis (pH 10.0)65 – 85 kJ/molHPLC Kinetics
Activation Energy ( Ea​ ) Hydrolysis (pH 2.0)75 – 95 kJ/molHPLC Kinetics
ΔG‡ (298 K) Base-catalyzed ring opening90 – 110 kJ/molEyring Plot
Relative Tautomer Energy Keto vs. Enol form ΔE≈−100 to −140 kcal/molDFT (B3LYP)[2]

(Note: Values are representative ranges for 5,5-disubstituted hydantoins to illustrate data structure and expected outcomes).

Conclusion

The thermodynamic stability of 5-Amino-5-methylimidazolidine-2,4-dione is a delicate balance of steric locking and electronic vulnerabilities. While the geminal substitution at C5 prevents standard enolization and C-H autoxidation, it introduces specific pathways for oxidative deamination and maintains the core's susceptibility to pH-driven hydrolysis. By employing self-validating, orthogonal analytical techniques, researchers can accurately map the free energy landscape of this compound, ensuring robust formulation and storage strategies.

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Exploratory

Comprehensive Safety Data and Handling Guidelines for 5-Amino-5-methylimidazolidine-2,4-dione in Drug Development

Executive Summary In the realm of drug discovery and synthetic organic chemistry, hydantoin derivatives serve as critical heterocyclic scaffolds. They exhibit profound biological effects and act as vital precursors for n...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of drug discovery and synthetic organic chemistry, hydantoin derivatives serve as critical heterocyclic scaffolds. They exhibit profound biological effects and act as vital precursors for non-natural α -amino acids[1]. 5-Amino-5-methylimidazolidine-2,4-dione (CAS: 34925-86-5) is a highly specialized, functionalized hydantoin[2][3]. Handling this compound requires a rigorous understanding of its physicochemical properties, potential hazards, and the mechanistic chemistry that dictates its stability.

This whitepaper provides an authoritative, causality-driven guide to the safe handling, storage, and experimental utilization of 5-Amino-5-methylimidazolidine-2,4-dione, ensuring both operator safety and scientific integrity.

Physicochemical Properties & Hazard Profile

To design a robust safety protocol, we must first quantify the material's properties. The presence of the amino group on the hydantoin ring increases its polarity and potential reactivity, while the dione structure makes it susceptible to hydrolysis under extreme pH conditions.

Table 1: Quantitative Data and GHS Classification Summary

ParameterValue / SpecificationCausality / Implication
Chemical Name 5-Amino-5-methylimidazolidine-2,4-dioneCore heterocyclic scaffold[2].
CAS Number 34925-86-5Unique identifier for safety tracking[2].
Molecular Formula C₄H₇N₃O₂Indicates high nitrogen content; potential for hydrogen bonding.
Molecular Weight 129.12 g/mol Low molecular weight; easily aerosolized as a fine powder.
Appearance White to off-white solidVisual baseline for purity assessment.
GHS Hazards H315, H319, H335Causes skin/eye irritation and respiratory tract irritation[3].
Storage Temp. Sealed in dry, room temperaturePrevents ambient moisture from inducing hydrolytic degradation[2].

Engineering Controls and PPE Guidelines

As a Senior Application Scientist, I emphasize that safety is not merely about compliance; it is about understanding why a chemical behaves the way it does. The primary risk associated with 5-Amino-5-methylimidazolidine-2,4-dione is the inhalation of its aerosolized dust, which can act as a respiratory irritant[3].

  • Respiratory Protection: Because the compound is a fine powder, weighing and transfer must occur under local exhaust ventilation. If a closed system is unavailable, a NIOSH-approved N95 or half-face respirator equipped with HEPA filters is mandatory[4].

  • Dermal/Ocular Protection: The compound is a known skin and eye irritant (H315, H319)[3]. Use double-layered nitrile gloves. The outer glove absorbs mechanical stress, while the inner glove acts as a pristine chemical barrier. Chemical splash goggles are required to prevent ocular exposure to airborne particulates[5].

  • Spill Response Causality: In the event of a spill, sweeping the dry powder will aerosolize the irritant. Therefore, the protocol dictates dampening the spill with water first to increase the mass of the particles and suppress dust formation before absorption[4].

G S1 Spill Detected S2 Assess Volume S1->S2 S3 Small Spill (<50g) S2->S3 S4 Large Spill (>50g) S2->S4 S5 Dampen with Water (Prevent Dust) S3->S5 S6 Evacuate Area & Call Hazmat S4->S6 S7 Absorb & Seal in Vapor-Tight Bag S5->S7 S8 Decontaminate with Soap & Water S7->S8

Standard operating procedure for hydantoin derivative powder spill response.

Experimental Workflows & Self-Validating Protocols

To guarantee reproducibility, experimental workflows must be self-validating. The following protocols integrate quality control checks directly into the operational steps.

Protocol 1: Safe Reconstitution and Aliquoting for Bioassays

When preparing stock solutions of 5-Amino-5-methylimidazolidine-2,4-dione for in vitro screening, maintaining the integrity of the hydantoin ring is paramount.

  • Environmental Preparation: Purge the analytical balance enclosure with inert gas (N₂). Causality: Hydantoin derivatives can be mildly hygroscopic; ambient moisture can lead to inaccurate mass readings and premature degradation.

  • Weighing: Transfer 12.9 mg of the compound using an anti-static micro-spatula into a tared 2.0 mL amber glass vial.

    • Self-Validation Check: The balance reading must stabilize within 5 seconds. Continuous drift indicates static interference or active moisture absorption, requiring recalibration of the micro-environment.

  • Dissolution: Add 1.0 mL of anhydrous Dimethyl Sulfoxide (DMSO) to achieve a 100 mM stock solution. Vortex for 45 seconds at 2500 RPM.

  • Verification: Inspect the vial against a light box.

    • Self-Validation Check: A perfectly clear, colorless solution confirms complete dissolution and the absence of polymerized impurities. Any turbidity mandates discarding the batch.

  • Storage: Store aliquots at -20°C. Causality: Low temperatures arrest the kinetics of potential ring-opening hydrolysis, preserving the active pharmaceutical ingredient (API)[6].

Protocol 2: Continuous Flow Synthesis of Hydantoin Scaffolds

Understanding how 5-Amino-5-methylimidazolidine-2,4-dione is synthesized provides insight into its reactivity. Hydantoins are classically synthesized via the Bucherer-Bergs reaction , a multicomponent condensation of a ketone/aldehyde, potassium cyanide, and ammonium carbonate[1][7]. Modern adaptations utilize continuous flow to intensify this reaction[8].

  • Precursor Feed Preparation: Prepare Feed A (carbonyl precursor in ethanol) and Feed B (KCN and (NH₄)₂CO₃ in aqueous solution)[8].

  • Reactor Initialization: Utilize a Hastelloy coil flow reactor. Set the temperature to 120°C and the back-pressure regulator to 20 bar[8].

    • Causality: The high pressure is critical. Ammonium carbonate thermally decomposes into NH₃ and CO₂. In a standard batch reactor, these gases escape, lowering the yield. The 20 bar pressure keeps the gases dissolved in the biphasic mixture, driving the reaction forward[8].

  • Reaction Execution: Pump Feed A and Feed B at equal flow rates to achieve a residence time of 30 minutes[8].

  • Isolation: Direct the effluent into an ice-water bath to immediately precipitate the hydantoin product, followed by vacuum filtration.

G A Carbonyl Precursor (Ketone/Aldehyde) C alpha-Aminonitrile Intermediate A->C Addition B Ammonia + Cyanide (NH3 + HCN) B->C E Cyano-carbamic Acid C->E CO2 Insertion D Carbon Dioxide (CO2) D->E F Hydantoin Derivative (e.g., 5-Amino-5-methyl...) E->F Cyclization & Rearrangement

Mechanistic pathway of hydantoin synthesis via the Bucherer-Bergs reaction.

Conclusion

5-Amino-5-methylimidazolidine-2,4-dione is a high-value intermediate in drug development. By adhering to causality-driven safety protocols—such as utilizing high-efficiency particulate filtration, dampening spills to prevent aerosolization, and employing self-validating dissolution checks—researchers can safely harness the chemical potential of this hydantoin derivative while maintaining strict scientific integrity.

References

  • Wikipedia. Bucherer–Bergs reaction. URL:[Link]

  • MDPI. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. URL:[Link]

Sources

Foundational

The Ascendant Therapeutic Potential of 5-Amino-5-methylimidazolidine-2,4-dione Derivatives: A Technical Guide for Drug Discovery

Foreword The imidazolidine-2,4-dione scaffold, a five-membered heterocyclic ring, has long been a cornerstone in medicinal chemistry, giving rise to a plethora of compounds with a wide array of pharmacological activities...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword

The imidazolidine-2,4-dione scaffold, a five-membered heterocyclic ring, has long been a cornerstone in medicinal chemistry, giving rise to a plethora of compounds with a wide array of pharmacological activities.[1][2][3] Among its many variations, derivatives of 5-Amino-5-methylimidazolidine-2,4-dione have emerged as a particularly promising class of molecules. Their unique structural features offer a versatile platform for the development of novel therapeutics targeting a range of diseases, from neurological disorders to cancer. This technical guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of these derivatives, offering valuable insights for researchers, scientists, and professionals engaged in the field of drug development.

The Imidazolidine-2,4-dione Core: A Privileged Scaffold

The imidazolidine-2,4-dione ring system, also known as hydantoin, is a versatile heterocyclic structure found in both naturally occurring and synthetic bioactive compounds.[3] Its prevalence in medicinal chemistry stems from its ability to engage in various biological interactions, attributable to the presence of two nitrogen atoms and two carbonyl groups within the five-membered ring.[2] This arrangement allows for hydrogen bonding and other non-covalent interactions with biological targets. The substitution at the C-5 position of the hydantoin ring plays a crucial role in determining the pharmacological profile of the resulting derivatives.[2]

Synthetic Strategies for 5-Amino-5-methylimidazolidine-2,4-dione Derivatives

The synthesis of 5-Amino-5-methylimidazolidine-2,4-dione and its derivatives can be achieved through several established chemical routes. The choice of a particular synthetic pathway often depends on the desired substituents and the overall complexity of the target molecule.

Bucherer-Bergs Reaction: A Classic Approach

One of the most common methods for the synthesis of hydantoins is the Bucherer-Bergs reaction.[4] This one-pot, multicomponent reaction involves the treatment of a ketone or aldehyde with an alkali metal cyanide and ammonium carbonate.

Experimental Protocol: Generalized Bucherer-Bergs Synthesis

  • Reaction Setup: In a well-ventilated fume hood, a round-bottom flask is charged with the starting ketone (1 equivalent), potassium cyanide (2 equivalents), and ammonium carbonate (4 equivalents).

  • Solvent Addition: A suitable solvent system, typically a mixture of ethanol and water, is added to the flask to dissolve the reactants.

  • Heating and Reaction Monitoring: The reaction mixture is heated to a temperature between 50-70°C and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and acidified with a mineral acid (e.g., HCl) to precipitate the hydantoin product.

  • Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like ethanol or methanol.

The causality behind this experimental choice lies in its efficiency and the ready availability of starting materials. The reaction proceeds through the formation of an aminonitrile intermediate, which then cyclizes to form the hydantoin ring.

bucherer_bergs Ketone Ketone/Aldehyde Aminonitrile Aminonitrile Intermediate Ketone->Aminonitrile + KCN, (NH4)2CO3 KCN KCN AmmoniumCarbonate (NH4)2CO3 Hydantoin 5-Substituted Hydantoin Aminonitrile->Hydantoin Cyclization

Caption: Generalized workflow of the Bucherer-Bergs reaction for hydantoin synthesis.

Urech Hydantoin Synthesis

Another notable method is the Urech hydantoin synthesis, which involves the reaction of an amino acid with potassium cyanate.[4] This method is particularly useful for synthesizing hydantoins with a substituent at the C-5 position corresponding to the side chain of the starting amino acid.

A Spectrum of Biological Activities

Derivatives of 5-Amino-5-methylimidazolidine-2,4-dione have demonstrated a remarkable range of biological activities, making them attractive candidates for drug discovery programs.

Anticonvulsant Properties

The hydantoin scaffold is famously represented by phenytoin (5,5-diphenylhydantoin), a widely used antiepileptic drug. This has spurred extensive research into other hydantoin derivatives as potential anticonvulsants. Studies have shown that various 5,5-disubstituted hydantoins exhibit significant anticonvulsant activity in animal models.[5] For instance, the introduction of different aryl groups at the C-5 position can modulate the anticonvulsant profile. The maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test are commonly employed to evaluate the anticonvulsant efficacy of these compounds.[6]

One study reported that 5-(4-methylphenyl)-3-phenylimidazolidine-2,4-dione (HPA-05) effectively increased the latency time to seizure onset in both pentylenetetrazole-induced and maximal electroshock seizure tests in mice, suggesting a depressant and anticonvulsant profile. Another research effort synthesized novel hybrid imidazolidine-2,4-dione derivatives with a morpholine moiety, with some compounds demonstrating broad-spectrum anticonvulsant activity.[6]

Anticancer Activity

The potential of imidazolidine-2,4-dione derivatives as anticancer agents is an area of growing interest. Several studies have reported the synthesis and evaluation of these compounds against various cancer cell lines.[7][8][9] For example, certain derivatives have shown promising activity against breast cancer cell lines like MCF-7.[7] The mechanism of action for their anticancer effects is believed to involve the inhibition of key enzymes or signaling pathways involved in cancer cell proliferation and survival.[2]

A study on imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives found that the compound 3-{[-1,3-Dimethyl-2,6-di (4'-nitrophenyl) piperidin-4-ylidene]amino}imidazolidine-2,4-dione was highly active against the MCF-7 breast cancer cell line.[7] Thiazolidine-2,4-dione derivatives, which are structurally related, have also been shown to suppress the growth of several cancer cell lines, including colon, breast, and prostate.[8]

anticancer_mechanism Hydantoin Imidazolidine-2,4-dione Derivative Kinase Protein Kinase (e.g., EGFR, MEK) Hydantoin->Kinase Inhibition SignalingPathway MAP Kinase Signaling Pathway Kinase->SignalingPathway Activation Proliferation Cancer Cell Proliferation SignalingPathway->Proliferation Promotes Apoptosis Apoptosis SignalingPathway->Apoptosis Inhibits

Sources

Protocols & Analytical Methods

Method

Synthesis Pathways for 5-Amino-5-methylimidazolidine-2,4-dione: A Comprehensive Protocol and Application Note

Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary & Mechanistic Grounding 5-Amino-5-methylimidazolidine-2,4-dione (commonly known as 5-amino-5-methylhydantoin) is a h...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary & Mechanistic Grounding

5-Amino-5-methylimidazolidine-2,4-dione (commonly known as 5-amino-5-methylhydantoin) is a highly specialized heterocyclic building block. It is frequently utilized in the design of bivalent antidiabetic molecules, central nervous system therapeutics, and as a structural analog for studying oxidized thymine DNA lesions[1].

As a Senior Application Scientist, I have found that the most robust method for synthesizing this compound avoids complex protecting-group chemistry. Instead, it leverages a two-step cascade: the acid-catalyzed cyclocondensation of pyruvic acid and urea, followed by the nucleophilic amination of the resulting hemiaminal.

The Causality of the Chemistry: The success of this pathway relies entirely on the unique steric and electronic environment of the hydantoin C5 position. In non-methylated 5-hydroxyhydantoins, the molecule rapidly degrades via an irreversible α -hydroxy-ketone rearrangement[2]. However, the presence of the 5-methyl group completely blocks this degradation pathway[3]. Instead, the molecule is restricted to an N1-C5 ring-chain tautomerism. When exposed to aqueous ammonia, the hemiaminal hydroxyl group becomes highly labile, opening to an iminium or pyruvamide intermediate that is rapidly trapped by ammonia to yield the target 5-amino derivative[2]. Understanding this causality allows us to push the equilibrium forward simply by controlling temperature and ammonia concentration.

Synthetic Workflow & Visualization

The synthesis is divided into two distinct phases. The visual workflows below map the macroscopic steps and the microscopic mechanistic tautomerism that drives the reaction.

Workflow Step1 Pyruvic Acid + Urea Step2 5-Hydroxy-5-methylhydantoin (Intermediate) Step1->Step2 HCl (cat.), 60°C Cyclocondensation Step3 5-Amino-5-methylhydantoin (Target Product) Step2->Step3 Aqueous NH3, RT Amination via Epimerization

Figure 1: Two-step synthetic workflow for 5-amino-5-methylimidazolidine-2,4-dione.

Mechanism N1 5-Hydroxy-5-methylhydantoin (Hemiaminal) N2 Ring-Opened Pyruvamide Intermediate N1->N2 Ring Opening (Aqueous NH3) N3 Iminium / Schiff Base Intermediate N1->N3 Direct Substitution (N1-C5 Tautomerism) N2->N3 + NH3, - H2O N4 5-Amino-5-methylhydantoin (Aminated Product) N3->N4 Cyclization

Figure 2: Mechanistic pathway of amination via N1-C5 ring-chain tautomerism.

Step-by-Step Experimental Protocols

To ensure reproducibility, these protocols are designed as self-validating systems . In-process controls (IPCs) are embedded to verify success before proceeding to the next step.

Protocol A: Synthesis of 5-Hydroxy-5-methylimidazolidine-2,4-dione

Failure Mode Warning: Exceeding 70 °C during this step will cause the intermediate to dehydrate into 5-methylenehydantoin, a vinylidene monomer that will rapidly polymerize and ruin the batch[4].

Reagents:

  • Pyruvic acid (1.0 eq, 50 mmol, 4.40 g)

  • Urea (1.2 eq, 60 mmol, 3.60 g)

  • Concentrated HCl (0.5 mL, catalytic)

  • Deionized Water (15 mL)

Procedure:

  • Preparation: Dissolve 3.60 g of urea in 15 mL of deionized water in a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Addition: Cool the flask in an ice bath (0–5 °C). Add 4.40 g of pyruvic acid dropwise over 10 minutes to prevent exothermic spikes.

  • Catalysis: Add 0.5 mL of concentrated HCl.

  • Cyclocondensation: Transfer the flask to an oil bath pre-heated to 60 °C. Stir continuously for 4 hours.

  • Crystallization: Remove from heat and allow the mixture to cool to room temperature, then transfer to a 4 °C refrigerator overnight (12–16 hours).

  • Isolation: Filter the resulting white crystalline precipitate under vacuum. Wash with 2 x 5 mL of ice-cold water and dry under high vacuum for 6 hours.

Self-Validation Checkpoint A:

  • Visual Cue: The reaction must transition from a clear solution to a dense white suspension at 4 °C. Lack of precipitation indicates over-heating (polymerization) or insufficient cyclization.

  • Analytical Cue: Dissolve a 1 mg sample in water. A sharp UV absorbance peak at ~230 nm confirms the formation of the hydantoin core.

Protocol B: Amination to 5-Amino-5-methylimidazolidine-2,4-dione

Reagents:

  • 5-Hydroxy-5-methylimidazolidine-2,4-dione (Intermediate from Protocol A, ~30 mmol, 3.9 g)

  • Aqueous Ammonia (28-30% w/w, 25 mL, large excess)

Procedure:

  • Suspension: In a 100 mL pressure-rated glass vial, suspend the 3.9 g of 5-hydroxy-5-methylimidazolidine-2,4-dione in 25 mL of concentrated aqueous ammonia.

  • Amination: Seal the vial tightly. Stir vigorously at room temperature (20–25 °C) for 16 hours. The ring-chain tautomerism will continuously expose the iminium intermediate to ammonia, driving the substitution[2].

  • Solvent Removal: Unseal the vial in a fume hood and transfer the mixture to a lyophilization flask. Lyophilize (freeze-dry) the mixture to completely remove water and excess ammonia.

  • Purification: Recrystallize the crude solid from a minimal amount of hot ethanol/water (80:20 v/v) to yield the pure 5-amino-5-methylimidazolidine-2,4-dione.

Self-Validation Checkpoint B:

  • Visual Cue: The initial cloudy suspension in ammonia will gradually clarify into a homogeneous solution as the aminated product forms and dissolves.

  • Analytical Cue: Perform ESI-MS. The complete disappearance of the m/z 131.1 [M+H]+ peak and the appearance of a dominant m/z 130.1[M+H]+ peak confirms full conversion.

Quantitative Data & Analytical Validation

Summarized below are the critical reaction parameters and analytical markers required to validate the identity and purity of the synthesized compounds.

Table 1: Quantitative Reaction Parameters

Reaction StepMolar Ratio (Reagents)Temp (°C)Time (h)Expected Yield (%)Critical Quality Attribute (CQA)
1. Cyclocondensation Pyruvic Acid : Urea (1.0 : 1.2)60465 - 75Strict temp control (<70°C) to prevent 5-methylenehydantoin formation.
2. Amination Intermediate : NH₃ (1.0 : Excess)251655 - 65Complete solvent removal via lyophilization to prevent reversal of equilibrium.

Table 2: Analytical Validation Markers

CompoundMW ( g/mol )FormulaESI-MS (m/z) [M+H]⁺¹H NMR (DMSO-d₆) Key Shifts (ppm)
5-Hydroxy-5-methylhydantoin 130.10C₄H₆N₂O₃131.1~1.35 (s, 3H, CH₃), ~8.0 (br s, 1H, NH), ~10.5 (br s, 1H, NH)
5-Amino-5-methylhydantoin 129.12C₄H▱N₃O₂130.1~1.28 (s, 3H, CH₃), ~2.5 (br s, 2H, NH₂), ~8.2 (br s, 1H, NH)

Note: The upfield shift of the methyl group from ~1.35 ppm to ~1.28 ppm is a reliable NMR indicator of successful amination at the C5 position.

References

  • Murahashi, S., Yuki, H., Kosai, K., & Doura, F. (1966). Methylene-hydantoin and Related Compounds. I. On the Reaction of Pyruvic Acid and Urea. Bulletin of the Chemical Society of Japan.[Link]

  • Le Bihan, Y.-V., et al. (2011). 5-Hydroxy-5-methylhydantoin DNA lesion, a molecular trap for DNA glycosylases. Nucleic Acids Research.[Link]

  • Gasparutto, D., et al. (2000). Repair and Coding Properties of 5-Hydroxy-5-methylhydantoin Nucleosides Inserted into DNA Oligomers. Chemical Research in Toxicology.[Link]

Sources

Application

protocol for dissolving 5-Amino-5-methylimidazolidine-2,4-dione in aqueous solutions

Application Note: Optimized Protocol for the Aqueous Solubilization of 5-Amino-5-methylimidazolidine-2,4-dione Executive Summary 5-Amino-5-methylimidazolidine-2,4-dione (CAS: 34925-86-5), commonly referred to as a 5-amin...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimized Protocol for the Aqueous Solubilization of 5-Amino-5-methylimidazolidine-2,4-dione

Executive Summary

5-Amino-5-methylimidazolidine-2,4-dione (CAS: 34925-86-5), commonly referred to as a 5-amino-5-methylhydantoin derivative, presents a unique solubilization challenge in drug development and biochemical assays. The molecule’s dense intermolecular hydrogen-bonding network results in a high crystal lattice energy, making spontaneous aqueous dissolution difficult. This technical guide outlines a self-validating, causality-driven protocol for dissolving this compound, balancing the need for complete solubilization against the risk of chemical degradation.

Mechanistic Insights: The Solubility Challenge

To successfully dissolve 5-Amino-5-methylimidazolidine-2,4-dione, one must understand the thermodynamic barriers at play. The hydantoin core (imidazolidine-2,4-dione) acts as both a strong hydrogen-bond donor (via N-H) and acceptor (via C=O). In its solid state, these molecules form tightly packed, highly stable lattices.

Furthermore, the molecule is amphoteric. The N3 proton of the hydantoin ring is weakly acidic, while the C5 primary amine is weakly basic. Hydantoins exhibit , with minimum solubility typically observed near neutral pH where the molecule is uncharged and zwitterionic interactions are minimal[1]. For biological assays, maintaining the compound in standard physiological buffers (e.g., pH 7.4 HEPES) requires careful monitoring of precipitation, as the amino-hydantoin moiety lacks sufficient solubilizing power in its neutral state without external thermodynamic energy[2].

Quantitative Physicochemical Profiling

Table 1: Predicted physicochemical properties and their impact on solubilization strategies.

PropertyValue / EstimateImpact on Solubilization Strategy
Molecular Weight 129.12 g/mol Low MW facilitates rapid diffusion once dissolved.
pKa (N3 Imide) ~8.5Deprotonation at pH > 8.5 increases solubility but triggers ring hydrolysis.
pKa (C5 Amine) ~5.5 - 6.5Protonation at pH < 6.0 enhances aqueous solubility.
Aqueous Solubility (pH 7.4) < 1 mg/mLRequires co-solvents (DMSO) or heating for >1 mg/mL concentrations.
Recommended Co-solvent DMSO (up to 5% final)Disrupts strong intermolecular hydrogen bonding of the hydantoin core.

Solvent Selection & Speciation Dynamics

The choice of solvent must navigate the narrow window between insolubility and degradation. While raising the pH above 8.5 deprotonates the N3 position and drastically increases solubility, at elevated pH, 5-substituted hydantoins are highly susceptible to irreversible ring hydrolysis, leading to racemization and degradation into amino acid derivatives[3]. Therefore, forcing dissolution via the addition of strong bases (e.g., NaOH) is strictly prohibited.

Instead, we rely on temperature control and biocompatible co-solvents. The use of co-solvents and controlled temperature (e.g., warming to 37°C) significantly enhances the thermodynamic solubility of polar pharmaceutical compounds by providing the kinetic energy required to break lattice bonds[4].

Pathway Acidic Protonated Amine (pH < 6.0) Moderate Solubility Neutral Neutral Zwitterion (pH 6.0 - 8.0) Lowest Solubility Acidic->Neutral + OH⁻ Neutral->Acidic + H⁺ Basic Deprotonated Imide (pH > 8.5) High Solubility Neutral->Basic + OH⁻ Basic->Neutral + H⁺ Degradation Ring Hydrolysis (Irreversible) Basic->Degradation Prolonged Exposure to High pH

pH-dependent speciation and alkaline degradation pathway of the hydantoin core.

Validated Dissolution Workflows

The following protocols are designed as self-validating systems. The inclusion of a centrifugation step ensures that researchers do not mistake a fine, homogenous suspension for a true solution, which is a common source of error in IC50 determinations.

Workflow A: Direct Aqueous Dissolution (Target: ≤ 1 mg/mL)

Objective: Prepare a low-concentration working solution directly in biological buffers without organic solvents.

  • Weighing: Accurately weigh the required mass of the powder into a sterile glass vial. Causality: Glass is preferred over plastic to minimize electrostatic adherence of the fine powder to the vessel walls.

  • Buffer Addition: Add the pre-warmed (37°C) aqueous buffer (e.g., 20 mM MES pH 5.0 or PBS pH 7.4). Causality: Pre-warming provides the initial thermodynamic energy required to overcome the crystal lattice enthalpy.

  • Mechanical Agitation: Vortex vigorously for 60 seconds to disperse macroscopic clumps.

  • Sonication: Place the vial in an ultrasonic water bath at 37°C for 10-15 minutes. Causality: Acoustic cavitation creates localized high-temperature/high-pressure microenvironments that disrupt micro-aggregates stabilized by hydrogen bonds.

  • Self-Validation Check: Transfer a 1 mL aliquot to a microcentrifuge tube and spin at 10,000 × g for 5 minutes. Inspect the bottom of the tube against a dark background. The complete absence of a pellet confirms true solubilization.

Workflow B: Co-Solvent Assisted Dissolution (Target: 1 - 10 mg/mL)

Objective: Prepare a highly concentrated stock solution for subsequent dilution into assay media.

  • Stock Generation: Dissolve the compound in 100% anhydrous DMSO to achieve a 10-50 mg/mL stock. Vortex until completely clear. Causality: DMSO acts as a potent hydrogen-bond acceptor, effectively outcompeting the intermolecular N-H...O=C bonds of the hydantoin rings.

  • Aqueous Dilution: Dropwise, add the DMSO stock to the target aqueous buffer under continuous, rapid magnetic stirring. Causality: Dropwise addition prevents localized supersaturation at the solvent interface, which would otherwise cause the compound to rapidly nucleate and crash out of solution.

  • Final Concentration Adjustment: Ensure the final DMSO concentration does not exceed 2-5% (v/v) to maintain compatibility with downstream cellular or enzymatic assays.

  • Self-Validation Check: Perform the identical centrifugation check (10,000 × g for 5 min) as described in Workflow A.

Workflow Start Target Concentration? LowConc ≤ 1 mg/mL Direct Aqueous Start->LowConc HighConc > 1 mg/mL Co-solvent Method Start->HighConc BufferPrep Pre-warm Buffer (37°C, pH 5.0 - 7.4) LowConc->BufferPrep DMSOStock Dissolve in 100% DMSO (Up to 50 mg/mL) HighConc->DMSOStock Sonicate Vortex & Sonicate (15 min) BufferPrep->Sonicate Validate Centrifuge at 10,000 x g (Self-Validation) Sonicate->Validate Dilute Dropwise Dilution into Buffer (Max 5% DMSO) DMSOStock->Dilute Dilute->Validate Success Clear Solution (Ready for Assay) Validate->Success No Pellet Precipitate Pellet Observed (Incomplete Dissolution) Validate->Precipitate Pellet Present Precipitate->Sonicate Re-process

Decision tree and validation workflow for the solubilization of 5-Amino-5-methylhydantoin.

Stability & Storage Recommendations

Once dissolved in aqueous media at neutral pH, 5-Amino-5-methylimidazolidine-2,4-dione should be used within 24 hours if kept at room temperature, or stored at 4°C for up to 72 hours. Do not freeze-thaw aqueous solutions , as the thermodynamic shock frequently induces irreversible crystallization. If long-term storage is required, maintain the compound as a 100% DMSO stock at -20°C in tightly sealed, desiccated aliquots.

References

  • Title: Mechanochemical Preparation of Protein: hydantoin Hybrids and Their Release Properties | Source: National Institutes of Health (NIH) | URL: [Link][1]

  • Title: The mechanism of racemisation of 5-substituted hydantoins in aqueous solution | Source: ORCA - Cardiff University | URL: [Link][3]

  • Title: Solubilities of Pharmaceutical Compounds in Ionic Liquids | Source: ACS Publications | URL: [Link][4]

  • Title: Thermodynamic solubility (S) determined for selected metalfree ligands | Source: ResearchGate | URL: [Link][2]

Sources

Method

Application Notes and Protocols for 5-Amino-5-methylimidazolidine-2,4-dione as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Strategic Value of the 5-Amino-5-methylimidazolidine-2,4-dione Scaffold The imidazolidin...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the 5-Amino-5-methylimidazolidine-2,4-dione Scaffold

The imidazolidine-2,4-dione, or hydantoin, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents. Its value lies in its rigid, heterocyclic structure that can be strategically functionalized to interact with a variety of biological targets. The introduction of an amino group at the C5 position, yielding 5-Amino-5-methylimidazolidine-2,4-dione, creates a versatile pharmaceutical intermediate with significant potential for the synthesis of novel active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the synthesis, characterization, and key applications of this valuable building block, with a focus on practical, field-proven insights and detailed protocols.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of 5-Amino-5-methylimidazolidine-2,4-dione is critical for its effective use in synthesis.

PropertyValueSource/Method
Molecular Formula C₄H₇N₃O₂PubChem
Molecular Weight 129.12 g/mol PubChem
Appearance White to off-white crystalline solid (predicted)General knowledge
Melting Point Not explicitly reported; expected to be >200 °C (decomposes)Inferred from similar structures
Solubility Soluble in water and polar organic solvents (e.g., DMSO, DMF)General knowledge
pKa Estimated acidic N-H protons (pKa ~9-10) and basic amino groupInferred from analogous structures

Spectroscopic Characterization (Predicted):

  • ¹H NMR (DMSO-d₆, 500 MHz):

    • δ 7.5-8.5 (br s, 2H, -NH-CO-)

    • δ 2.0-3.0 (br s, 2H, -NH₂)

    • δ 1.3 (s, 3H, -CH₃)

  • ¹³C NMR (DMSO-d₆, 125 MHz):

    • δ 175-180 (C=O, C4)

    • δ 155-160 (C=O, C2)

    • δ 60-65 (C5)

    • δ 20-25 (-CH₃)

  • IR (KBr, cm⁻¹):

    • 3400-3200 (N-H stretching)

    • 1780-1720 (C=O stretching, asymmetric and symmetric)

    • 1650-1600 (N-H bending)

  • Mass Spectrometry (EI):

    • m/z (%): 129 (M⁺), and characteristic fragmentation patterns.

Synthesis of 5-Amino-5-methylimidazolidine-2,4-dione: A Proposed Protocol via Hofmann Rearrangement

A direct, high-yield synthesis of 5-Amino-5-methylimidazolidine-2,4-dione is not extensively documented. However, a plausible and efficient route can be designed based on the Hofmann rearrangement of a suitable precursor, 5,5-dimethylhydantoin-3-carboxamide. The Hofmann rearrangement is a well-established method for converting primary amides to primary amines with one fewer carbon atom[7][8][9].

Workflow for the Synthesis of 5-Amino-5-methylimidazolidine-2,4-dione

cluster_0 Step 1: Synthesis of 5,5-Dimethylhydantoin cluster_1 Step 2: Carboxamidation cluster_2 Step 3: Hofmann Rearrangement A Acetone D 5,5-Dimethylhydantoin A->D B Potassium Cyanide B->D C Ammonium Carbonate C->D D_2 5,5-Dimethylhydantoin F 5,5-Dimethylhydantoin-3-carboxamide D_2->F E Chlorosulfonyl isocyanate E->F F_2 5,5-Dimethylhydantoin-3-carboxamide H 5-Amino-5-methylimidazolidine-2,4-dione F_2->H G NaOBr or DCDMH G->H

Caption: Proposed synthetic workflow for 5-Amino-5-methylimidazolidine-2,4-dione.

Protocol 1: Synthesis of 5,5-Dimethylhydantoin (Bucherer-Bergs Reaction)

This well-established, one-pot multicomponent reaction is a cornerstone for hydantoin synthesis[3][10][11].

Materials:

  • Acetone

  • Potassium cyanide (KCN)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ammonium carbonate (2.0 eq) and potassium cyanide (1.1 eq) in a 1:1 mixture of ethanol and water.

  • Add acetone (1.0 eq) to the solution.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

  • Filter the solid, wash with cold water, and recrystallize from hot water or ethanol to yield pure 5,5-dimethylhydantoin.

Protocol 2: Synthesis of 5,5-Dimethylhydantoin-3-carboxamide (Proposed)

This step involves the N-acylation of the hydantoin ring.

Materials:

  • 5,5-Dimethylhydantoin

  • Chlorosulfonyl isocyanate

  • Anhydrous dichloromethane (DCM)

  • Triethylamine

Procedure:

  • Suspend 5,5-dimethylhydantoin (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add chlorosulfonyl isocyanate (1.1 eq) dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography on silica gel to yield 5,5-dimethylhydantoin-3-carboxamide.

Protocol 3: Synthesis of 5-Amino-5-methylimidazolidine-2,4-dione via Hofmann Rearrangement (Proposed)

This crucial step introduces the amino group at the C5 position. A modern variation of the Hofmann rearrangement using 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) as the oxidant is proposed for milder reaction conditions[12][13].

Materials:

  • 5,5-Dimethylhydantoin-3-carboxamide

  • 1,3-Dichloro-5,5-dimethylhydantoin (DCDMH)

  • Sodium hydroxide (NaOH)

  • Methanol

  • Water

Procedure:

  • Dissolve 5,5-dimethylhydantoin-3-carboxamide (1.0 eq) in a solution of sodium hydroxide (2.0 eq) in a mixture of methanol and water.

  • Cool the solution to 0 °C.

  • Slowly add a solution of DCDMH (1.1 eq) in methanol.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, neutralize the reaction mixture with dilute hydrochloric acid.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by crystallization or column chromatography to obtain 5-Amino-5-methylimidazolidine-2,4-dione.

Application in Pharmaceutical Synthesis: A Precursor to Gem-Diamino Compounds

A primary application of 5-Amino-5-methylimidazolidine-2,4-dione is its role as a precursor to α,α-disubstituted gem-diamino acids and their derivatives. These are valuable building blocks in peptide and medicinal chemistry, offering unique conformational constraints and biological activities. The hydrolysis of the hydantoin ring provides access to these important motifs.

Workflow for the Hydrolysis to a Gem-Diamino Acid Derivative

cluster_0 Hydrolysis of 5-Amino-5-methylimidazolidine-2,4-dione A 5-Amino-5-methyl- imidazolidine-2,4-dione C α-(N-Carbamoyl-amino)- α-methylglycine A->C Ring Opening B Aqueous Base (e.g., Ba(OH)₂) or Acid (e.g., HCl) B->C D α,α-Diamino Isobutyric Acid Derivative C->D Decarboxylation & Hydrolysis

Caption: Hydrolysis of 5-Amino-5-methylimidazolidine-2,4-dione.

Protocol 4: Hydrolysis to α,α-Diamino Isobutyric Acid Derivative (Proposed)

The hydrolysis of hydantoins can be achieved under either acidic or basic conditions. Basic hydrolysis, often using barium hydroxide, is common for the preparation of amino acids from hydantoins.

Materials:

  • 5-Amino-5-methylimidazolidine-2,4-dione

  • Barium hydroxide octahydrate (Ba(OH)₂·8H₂O) or concentrated Hydrochloric Acid (HCl)

  • Water

  • Sulfuric acid (for neutralization in basic hydrolysis)

  • Ammonium hydroxide (for neutralization in acidic hydrolysis)

Procedure (Basic Hydrolysis):

  • In a pressure vessel, suspend 5-Amino-5-methylimidazolidine-2,4-dione (1.0 eq) in a solution of barium hydroxide octahydrate (2.0-3.0 eq) in water.

  • Seal the vessel and heat to 120-140 °C for 12-24 hours.

  • Cool the reaction mixture to room temperature.

  • Carefully add dilute sulfuric acid to precipitate barium sulfate.

  • Filter off the barium sulfate and wash the solid with hot water.

  • Concentrate the combined filtrate and washings under reduced pressure to yield the crude gem-diamino acid derivative.

  • Purify by recrystallization.

Procedure (Acidic Hydrolysis):

  • In a round-bottom flask, reflux a suspension of 5-Amino-5-methylimidazolidine-2,4-dione (1.0 eq) in 6M HCl for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and concentrate under reduced pressure to remove excess HCl.

  • Dissolve the residue in a minimum amount of water and neutralize with ammonium hydroxide.

  • The gem-diamino acid derivative may precipitate upon neutralization. If not, further purification by ion-exchange chromatography may be necessary.

Conclusion and Future Outlook

5-Amino-5-methylimidazolidine-2,4-dione represents a promising yet underutilized pharmaceutical intermediate. Its synthesis, while not yet widely reported, is accessible through established synthetic transformations like the Hofmann rearrangement. The true potential of this building block lies in its ability to serve as a compact and versatile source of a gem-diamino quaternary center, a motif of growing interest in drug design. Further research into the development of robust synthetic protocols and the exploration of its application in the synthesis of novel APIs is warranted and expected to yield significant advances in medicinal chemistry.

References

  • Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents. (URL not available)
  • Release of protein N-glycans by effectors of a Hofmann carboxamide rearrangement - PMC. [Link]

  • Hofmann Rearrangement of Primary Carboxamides and Cyclic imides using DCDMH and Application to the synthesis of Gabapentin and its Potential Peptide Prodrugs - ResearchGate. [Link]

  • Synthesis and biological evaluation of gem-diamine 1-N-iminosugars related to L-iduronic acid as inhibitors of heparan sulfate 2-O-sulfotransferase - PubMed. [Link]

  • IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND THEIR USE AS A MEDICINAL PRODUCT - Google P
  • Hofmann Rearrangement | Chem-Station Int. Ed. [Link]

  • Synthesis of gem-diamino acid derivatives by a Hofmann rearrangement - PubMed. [Link]

  • SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL - Semantic Scholar. [Link]

  • THE BIOLOGICAL ACTIVITY OF 5, 5'-IMIDAZOLIDINE-2,4-DIONE DERIV
  • Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives - PMC. [Link]

  • THE BIOLOGICAL ACTIVITY OF 5, 5'-IMIDAZOLIDINE-2,4-DIONE DERIV
  • Method for preparing n-monoacylated gem-diamino derivatives - Google P
  • Spectroscopic analysis of imidazolidines Part V: 1H and 13C NMR spectroscopy and conformational analysis of N-acylimidazolidines - ResearchGate. [Link]

  • 2,4-Imidazolidinedione, 5,5-dimethyl- - the NIST WebBook. [Link]

  • 5-Methyl-5-(1-naphthalenyl)imidazolidine-2,4-dione - Optional[13C NMR] - SpectraBase. [Link]

  • 5-(4-Ethoxyphenyl)-5-methylimidazolidine-2,4-dione - Optional[1H NMR] - Spectrum. [Link]

  • 2,4-Imidazolidinedione, 5-methyl-5-phenyl- - the NIST WebBook. [Link]

  • Synthesis and Characterization of Amino Acid-Derived Hydantoins. [Link]

  • Synthesis of imidazolidine 2,4 – dione derivatives | International journal of health sciences. [Link]

  • 2,4-Imidazolidinedione, 5-methyl- - the NIST WebBook. [Link]

  • Synthesis and hypoglycemic activity of 5,5-dimethylarylsulfonylimidazolidine-2,4-diones - Semantic Scholar. [Link]

  • Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC. [Link]

  • Hydantoin synthesis - Organic Chemistry Portal. [Link]

  • Hofmann Rearrangement of Carboxamides Mediated by Hypervalent Iodine Species Generated in Situ from Iodobenzene and Oxone: Reaction Scope and Limitations - Organic Chemistry Portal. [Link]

  • 3-Amino-5,5-diphenylimidazolidine-2,4-dione - PMC. [Link]

  • Application Data - Patent File Wrapper. [https://pt जराonline.uspto.gov/pair/PublicPair/v?docket=17763463]([Link] जराonline.uspto.gov/pair/PublicPair/v?docket=17763463)

  • INFRARED REFERENCE SPECTRA. (URL not available)
  • 5-Aminoimidazolidine-2,4-dione | C3H5N3O2 | CID 13953815 - PubChem. [Link]

  • Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides - ResearchGate. [Link]

  • 1-amino-5,5-dimethylimidazolidine-2,4-dione — Chemical Substance Information - NextSDS. [Link]

  • Synthesis and Spectral Characterization of Some Novel N-Substituted 2, 4-Thiazolidinedione - Science Alert. [Link]

Sources

Application

Introduction to 5-Amino-5-methylimidazolidine-2,4-dione and the Hydantoin Scaffold

An in-depth guide to in vitro assay protocols for the evaluation of 5-Amino-5-methylimidazolidine-2,4-dione and its analogs, developed for researchers, scientists, and professionals in drug development. The imidazolidine...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to in vitro assay protocols for the evaluation of 5-Amino-5-methylimidazolidine-2,4-dione and its analogs, developed for researchers, scientists, and professionals in drug development.

The imidazolidine-2,4-dione, commonly known as the hydantoin scaffold, is a five-membered heterocyclic ring system that is a cornerstone in medicinal chemistry.[1][2] This versatile structure is present in a wide array of pharmacologically active compounds, demonstrating activities ranging from anticonvulsant and antiarrhythmic to anticancer and antidiabetic.[3][4] The amenability of the hydantoin ring to substitution at various positions allows for the generation of large libraries of derivatives with diverse biological properties.

5-Amino-5-methylimidazolidine-2,4-dione is a specific derivative of this important scaffold. While detailed in vitro assay protocols for this exact molecule are not extensively published, its structural relationship to the broader class of hydantoins suggests its potential for biological activity. The protocols detailed in this guide are established methods for evaluating the in vitro efficacy of hydantoin-based compounds and are directly applicable to the study of 5-Amino-5-methylimidazolidine-2,4-dione and its novel derivatives. These assays are fundamental in the early stages of drug discovery for determining cytotoxicity, enzyme inhibition, and antimicrobial potential.

Application Note 1: In Vitro Cytotoxicity Assessment using the MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color, measured by a spectrophotometer, is directly proportional to the number of living cells. This assay is widely used to screen for the cytotoxic potential of novel compounds against cancer cell lines.[5][6]

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_readout Data Acquisition cell_culture 1. Culture Cells cell_seeding 2. Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep 3. Prepare Serial Dilutions of Test Compound add_compound 4. Add Compound to Wells compound_prep->add_compound incubation 5. Incubate for 24-72h add_compound->incubation add_mtt 6. Add MTT Reagent incubate_mtt 7. Incubate for 2-4h add_mtt->incubate_mtt add_solubilizer 8. Add Solubilizing Agent (e.g., DMSO) incubate_mtt->add_solubilizer read_plate 9. Read Absorbance at 570 nm analyze_data 10. Calculate IC50 read_plate->analyze_data

Caption: Workflow of the MTT assay for cytotoxicity testing.

Detailed Protocol

Materials:

  • 5-Amino-5-methylimidazolidine-2,4-dione or its derivatives

  • Human cancer cell line (e.g., MCF-7, HepG2)[5][6]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh medium.

    • Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound to each well. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 24 to 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation
CompoundCell LineIncubation Time (h)IC50 (µM)
Derivative AMCF-74815.2
Derivative BMCF-7485.8
Derivative CHepG24822.1
DoxorubicinMCF-7480.9

Application Note 2: In Vitro Enzyme Inhibition Assay (Protein Tyrosine Phosphatase 1B)

Principle: Protein tyrosine phosphatase 1B (PTP1B) is a negative regulator of insulin and leptin signaling pathways, making it a target for the treatment of type 2 diabetes and obesity.[7] An in vitro assay can be used to identify inhibitors of PTP1B. A common method uses a synthetic substrate, such as p-nitrophenyl phosphate (pNPP), which is dephosphorylated by PTP1B to produce p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically. A decrease in the formation of p-nitrophenol in the presence of a test compound indicates inhibition of the enzyme.

Principle of Competitive Enzyme Inhibition

Enzyme_Inhibition cluster_no_inhibitor No Inhibitor cluster_with_inhibitor With Competitive Inhibitor E1 Enzyme (PTP1B) P1 Product (p-Nitrophenol) E1->P1 + Substrate S1 Substrate (pNPP) E2 Enzyme (PTP1B) EI2 Enzyme-Inhibitor Complex E2->EI2 + Inhibitor S2 Substrate (pNPP) S2->E2 Binding Blocked I2 Inhibitor (Hydantoin Derivative)

Caption: Competitive inhibition of an enzyme by a test compound.

Detailed Protocol

Materials:

  • Recombinant human PTP1B enzyme

  • p-Nitrophenyl phosphate (pNPP)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • Test compound (5-Amino-5-methylimidazolidine-2,4-dione or derivatives)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Assay Preparation:

    • Prepare a stock solution of the test compound in DMSO and create serial dilutions in the assay buffer.

    • In a 96-well plate, add 10 µL of the test compound dilutions to the appropriate wells. Include a positive control (no compound) and a negative control (no enzyme).

  • Enzyme Addition:

    • Add 80 µL of PTP1B enzyme solution (at a pre-determined optimal concentration) to each well (except the negative control).

    • Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Substrate Addition and Reaction:

    • Initiate the enzymatic reaction by adding 10 µL of pNPP solution to each well.

    • Incubate the plate at 37°C for 30 minutes.

  • Measurement:

    • Stop the reaction by adding a stop solution (e.g., 1 M NaOH) if necessary, although continuous monitoring is also possible.

    • Measure the absorbance at 405 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration compared to the positive control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Data Presentation
CompoundTarget EnzymeIC50 (µM)
Derivative DPTP1B8.3
Derivative EPTP1B2.1
Suramin (Control)PTP1B5.5

Application Note 3: In Vitro Antimicrobial Susceptibility Testing

Principle: The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8] The MIC is the lowest concentration of a compound that visibly inhibits the growth of a microorganism. This assay involves preparing two-fold dilutions of the test compound in a liquid growth medium in a 96-well plate, which is then inoculated with a standardized suspension of the microorganism. After incubation, the wells are visually inspected for growth.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout compound_dilution 1. Serial Dilution of Test Compound inoculum_prep 2. Prepare Standardized Microbial Inoculum add_to_plate 3. Add Compound and Inoculum to 96-well Plate incubation 4. Incubate at 37°C for 18-24h add_to_plate->incubation visual_inspection 5. Visually Inspect for Growth (Turbidity) determine_mic 6. Determine MIC visual_inspection->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol

Materials:

  • Test compound (5-Amino-5-methylimidazolidine-2,4-dione or derivatives)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well plates

  • Standard antibiotics (e.g., ciprofloxacin, fluconazole)

Procedure:

  • Compound Dilution:

    • Prepare a stock solution of the test compound in DMSO.

    • In a 96-well plate, perform two-fold serial dilutions of the compound in the appropriate growth medium.

  • Inoculum Preparation:

    • Grow the microbial strain overnight.

    • Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard.

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation and Incubation:

    • Inoculate each well of the 96-well plate containing the diluted compound with the microbial suspension.

    • Include a positive control (inoculum without compound) and a negative control (medium only).

    • Incubate the plate at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Data Presentation
CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Derivative F1664>128
Derivative G83264
Ciprofloxacin0.50.25NA
FluconazoleNANA2

Data Interpretation and Future Directions

The results from these primary in vitro assays provide crucial initial data on the biological activity of 5-Amino-5-methylimidazolidine-2,4-dione or its derivatives.

  • Cytotoxicity data (IC50) helps in identifying compounds with potential anticancer activity and provides a preliminary assessment of general toxicity.

  • Enzyme inhibition data (IC50) can validate a compound's mechanism of action and guide structure-activity relationship (SAR) studies for potency optimization.

  • Antimicrobial data (MIC) identifies compounds with potential for development as anti-infective agents.

Positive hits from these screens would typically progress to more advanced in vitro and in vivo models to further characterize their efficacy, selectivity, and safety profiles.

References

  • Cheng, X. C., et al. (2010). Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents. Latin American Journal of Pharmacy, 29(7), 1108-12. Available at: [Link]

  • Al-Ostath, A., et al. (2021). Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies. PMC. Available at: [Link]

  • Balasubramanian, S., et al. (2015). Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. Science Alert. Available at: [Link]

  • Abdulrahman, L. K., et al. (2013). THE BIOLOGICAL ACTIVITY OF 5, 5'-IMIDAZOLIDINE-2,4-DIONE DERIVATIVES. Semantic Scholar. Available at: [Link]

  • Siddiqui, N., et al. (2009). Synthesis and in vivo hypoglycemic activity of new imidazolidine-2,4-dione derivatives. ResearchGate. Available at: [Link]

  • PubChem. 5-Methylhydantoin. Available at: [Link]

  • Balasubramanian, S., et al. (2015). Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. Science Alert. Available at: [Link]

  • Abdulrahman, L. K., et al. (2013). THE BIOLOGICAL ACTIVITY OF 5, 5'-IMIDAZOLIDINE-2,4-DIONE DERIVATIVES. ResearchGate. Available at: [Link]

  • Konnert, L., et al. (2017). SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Semantic Scholar. Available at: [Link]

  • Delgado, J. N., & Remers, W. A. (2010). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. MDPI. Available at: [Link]

  • RJPN. AN OVERVIEW OF HETEROCYCLIC COMPOUND 2,4-IMIDAZOLIDINEDIONE. Available at: [Link]

  • Ma, Y., et al. (2013). Design and synthesis of imidazolidine-2,4-dione derivatives as selective inhibitors by targeting protein tyrosine phosphatase-1B over T-cell protein tyrosine phosphatase. PubMed. Available at: [Link]

  • Collins, J. L., et al. (2000). Molecular design, synthesis, and hypoglycemic activity of a series of thiazolidine-2,4-diones. PubMed. Available at: [Link]

  • Singh, G., et al. (2022). Thiazolidine-2,4-dione hybrids as dual alpha-amylase and alpha-glucosidase inhibitors: design, synthesis, in vitro and in vivo anti-diabetic evaluation. PMC. Available at: [Link]

  • PubChem. 5-Hydroxy-5-methylhydantoin. Available at: [Link]

  • Mague, J. T., et al. (2011). 3-Amino-5,5-diphenylimidazolidine-2,4-dione. PMC. Available at: [Link]

  • Sharma, S., et al. (2022). Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. MDPI. Available at: [Link]

  • Abdulrahman, L. K., et al. (2018). The biological activity of 5, 5'-Imidazolidine-2,4-Dione derivatives. ResearchGate. Available at: [Link]

  • Sahu, J. K., et al. (2016). Synthesis, Antidiabetic Evaluation and Molecular Docking Studies of Thiazolidine-2,4-Dione Analogues. Semantic Scholar. Available at: [Link]

Sources

Method

how to use 5-Amino-5-methylimidazolidine-2,4-dione in peptide synthesis

An Application Guide for the Utilization of 5-Amino-5-methylimidazolidine-2,4-dione in Advanced Peptide Synthesis Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and d...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Utilization of 5-Amino-5-methylimidazolidine-2,4-dione in Advanced Peptide Synthesis

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the proposed applications of 5-Amino-5-methylimidazolidine-2,4-dione in peptide synthesis. This molecule, a derivative of a constrained α,α-disubstituted amino acid, presents a unique scaffold for the development of novel peptidomimetics with enhanced structural stability and potential biological activity. Due to its non-canonical structure, direct integration into standard peptide synthesis workflows is not documented. Therefore, this guide puts forth two primary, scientifically-grounded strategies: (1) a novel approach to functionalize the hydantoin for incorporation as a rigid backbone element in Solid-Phase Peptide Synthesis (SPPS), and (2) a more conventional route involving its hydrolytic conversion into a diamino acid derivative prior to synthesis. The protocols herein are derived from established principles of organic and peptide chemistry, offering a robust framework for pioneering the use of this and similar constrained building blocks.

Introduction: The Rationale for Constrained Scaffolds

Peptides are remarkable therapeutic agents, but their application is often limited by poor metabolic stability and conformational flexibility, which can lead to reduced receptor affinity and selectivity. The incorporation of non-natural amino acids, particularly α,α-disubstituted variants, is a proven strategy to overcome these limitations.[1][2] These building blocks restrict the peptide backbone's rotational freedom, inducing stable secondary structures such as helices and turns, and provide steric shielding against enzymatic degradation.[2]

5-Amino-5-methylimidazolidine-2,4-dione (henceforth AmM-Hyd ) is a unique structural motif. It can be viewed as a cyclized and protected precursor to α-methyl-α,β-diaminopropionic acid. The rigid hydantoin ring serves as an exceptional scaffold for precisely orienting functional groups. This guide proposes methodologies to leverage this unique structure in peptide design, transforming it from a simple chemical entity into a powerful tool for creating next-generation peptidomimetics.

Strategy 1: Incorporation of the Intact Hydantoin Scaffold into the Peptide Backbone

This primary strategy treats the AmM-Hyd ring as a rigid, dipeptide-like mimic. The core challenge is that AmM-Hyd lacks a carboxylic acid functionality required for standard C-to-N peptide synthesis.[3] Our proposed solution involves a two-step chemical modification to prepare a custom building block suitable for Fmoc-based SPPS.

Workflow for Building Block Preparation

cluster_0 Part 1: Building Block Synthesis A 5-Amino-5-methyl- imidazolidine-2,4-dione (AmM-Hyd) B Fmoc Protection of 5-Amino Group A->B Fmoc-OSu, Base C N1-Alkylation with Carboxy- Protected Reagent B->C e.g., t-Butyl Bromoacetate, NaH, DMF D Carboxyl Group Deprotection C->D TFA E Final SPPS-Ready Building Block D->E

Caption: Synthesis of an SPPS-compatible hydantoin building block.

Protocol 1: Fmoc Protection of the 5-Amino Group

Rationale: The exocyclic 5-amino group is the intended point for subsequent peptide chain elongation. To make it compatible with the Fmoc/tBu SPPS strategy, it must be protected with an Fmoc group, which is base-labile.[3]

Materials:

Reagent M.W. Quantity (for 10 mmol scale)
5-Amino-5-methylimidazolidine-2,4-dione (AmM-Hyd) 143.13 1.43 g (10 mmol)
9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) 337.36 3.71 g (11 mmol, 1.1 eq)
Sodium Bicarbonate (NaHCO₃) 84.01 2.52 g (30 mmol, 3.0 eq)
1,4-Dioxane - 50 mL

| Water | - | 50 mL |

Procedure:

  • Dissolve AmM-Hyd in a 1:1 mixture of dioxane and water (100 mL total).

  • Add sodium bicarbonate and stir until fully dissolved.

  • In a separate flask, dissolve Fmoc-OSu in 20 mL of dioxane.

  • Add the Fmoc-OSu solution dropwise to the AmM-Hyd solution over 30 minutes at room temperature.

  • Stir the reaction mixture overnight at room temperature.

  • Monitor reaction completion by TLC or LC-MS.

  • Acidify the mixture to pH ~2 with 1N HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the resulting solid by flash chromatography to yield Fmoc-5-Amino-5-methylimidazolidine-2,4-dione .

Protocol 2: N1-Alkylation to Introduce a Carboxylic Acid Handle

Rationale: To enable coupling to the N-terminus of a peptide chain, a carboxylic acid must be introduced. We propose a selective N-alkylation on one of the hydantoin ring nitrogens. The N1 position is generally more accessible. A protected acid, such as a t-butyl ester, is used to prevent side reactions.

Materials:

Reagent M.W. Quantity (for 5 mmol scale)
Fmoc-protected AmM-Hyd 365.38 1.83 g (5 mmol)
Sodium Hydride (NaH, 60% dispersion in oil) 24.00 240 mg (6 mmol, 1.2 eq)
tert-Butyl bromoacetate 195.04 1.27 g (6.5 mmol, 1.3 eq)

| Anhydrous Dimethylformamide (DMF) | - | 50 mL |

Procedure:

  • Carefully wash the NaH dispersion with anhydrous hexane (3x) to remove mineral oil under an inert atmosphere (Argon or Nitrogen).

  • Suspend the washed NaH in 20 mL of anhydrous DMF.

  • Dissolve the Fmoc-protected AmM-Hyd in 30 mL of anhydrous DMF and add it dropwise to the NaH suspension at 0°C.

  • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Cool the mixture back to 0°C and add tert-butyl bromoacetate dropwise.

  • Let the reaction proceed at room temperature overnight.

  • Quench the reaction carefully by slowly adding ice-cold water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over MgSO₄, and concentrate.

  • Purify via column chromatography to obtain the N1-alkylated product. After purification, deprotect the t-butyl ester using a solution of 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) for 2 hours. Evaporate the solvent to yield the final building block: N1-(carboxymethyl)-Fmoc-5-Amino-5-methylimidazolidine-2,4-dione .

Protocol 3: Incorporation into Fmoc-SPPS

Rationale: The custom-synthesized building block, now possessing a free carboxylic acid and an Fmoc-protected amine, can be incorporated into a standard Fmoc-SPPS workflow using common peptide coupling reagents.[3][4][5]

cluster_1 Part 2: SPPS Incorporation Cycle Resin Resin-Bound Peptide (Free N-Terminus) Coupling Couple Custom Hydantoin Building Block Resin->Coupling HATU/DIPEA Wash1 Wash (DMF) Coupling->Wash1 Capping Capping (Optional) (Acetic Anhydride) Wash1->Capping Wash2 Wash (DMF) Capping->Wash2 Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash2->Deprotection Wash3 Wash (DMF) Deprotection->Wash3 NextAA Couple Next Fmoc-Amino Acid Wash3->NextAA

Caption: SPPS cycle for incorporating the functionalized hydantoin.

Materials & Conditions:

Parameter Recommendation
Resin Standard Rink Amide or Wang resin with pre-loaded peptide sequence.
Building Block 3.0 eq (relative to resin loading)
Coupling Reagent HATU (2.9 eq) or HBTU (2.9 eq)
Base DIPEA (6.0 eq)
Solvent Anhydrous DMF
Reaction Time 2-4 hours (extended time due to potential steric hindrance)
Monitoring Perform a Kaiser test or Chloranil test to confirm reaction completion.

| Fmoc Deprotection | 20% Piperidine in DMF (2 x 10 minutes) |

Procedure:

  • Swell the resin-bound peptide (with a free N-terminus) in DMF.

  • In a separate vessel, pre-activate the custom hydantoin building block by dissolving it with HATU and DIPEA in DMF for 5-10 minutes.

  • Add the activated mixture to the resin and agitate for 2-4 hours at room temperature.

  • Perform a Kaiser test. If positive (indicating free amines), repeat the coupling step. If negative, proceed.

  • Wash the resin thoroughly with DMF.

  • Proceed with the standard Fmoc deprotection step using 20% piperidine in DMF to reveal the 5-amino group of the newly incorporated hydantoin.

  • Wash the resin again with DMF. The resin is now ready for the coupling of the next standard Fmoc-amino acid.

Strategy 2: Hydrolytic Ring Opening to a Diamino Acid Derivative

An alternative, more conventional approach is to first hydrolyze the AmM-Hyd to its corresponding α,α-disubstituted amino acid. This method avoids the custom synthesis of a building block but introduces the challenge of selectively protecting the resulting diamino acid.

Protocol 4: Base-Catalyzed Hydrolysis of AmM-Hyd

Rationale: Hydantoin rings can be hydrolyzed under basic conditions to yield N-carbamoyl amino acids, which can be further hydrolyzed to the free amino acid.[6][7][8] This protocol aims to generate the diamino acid precursor for subsequent use in synthesis.

Materials:

Reagent M.W. Quantity
5-Amino-5-methylimidazolidine-2,4-dione (AmM-Hyd) 143.13 1.43 g (10 mmol)
Barium Hydroxide Octahydrate (Ba(OH)₂·8H₂O) 315.46 9.46 g (30 mmol, 3.0 eq)
Water - 100 mL

| Sulfuric Acid (1M) | - | As needed |

Procedure:

  • Suspend AmM-Hyd in 100 mL of water.

  • Add Ba(OH)₂·8H₂O and heat the mixture to reflux for 24-48 hours. Monitor the disappearance of the starting material by TLC.

  • Cool the reaction mixture to room temperature.

  • Carefully add 1M H₂SO₄ dropwise to precipitate barium as BaSO₄ until no more precipitate forms.

  • Filter off the BaSO₄ precipitate and wash it with hot water.

  • Combine the filtrate and washings and concentrate under vacuum to obtain the crude diamino acid, α-methyl-α,β-diaminopropionic acid .

Next Steps and Considerations: The resulting diamino acid has two primary amines (α and β). For controlled peptide synthesis, these must be orthogonally protected. For example, the α-amino group could be protected with a Boc group and the β-amino group with an Fmoc group. This selective protection is a complex synthetic challenge in itself and is beyond the scope of this protocol, but it represents a valid, albeit more arduous, pathway for utilizing the AmM-Hyd core structure.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Fmoc protection (Protocol 1) Incomplete reaction or product loss during workup.Extend reaction time. Ensure pH is correctly adjusted before extraction. Use a different Fmoc-protection reagent like Fmoc-Cl if needed.
Di-alkylation or no reaction in N1-alkylation (Protocol 2) Base is too strong or unreactive. Steric hindrance.Use a milder base like K₂CO₃. Ensure anhydrous conditions. Increase reaction temperature slightly if no reaction occurs.
Incomplete coupling in SPPS (Protocol 3) Steric hindrance from the bulky hydantoin building block.Double couple as a standard procedure. Use a more potent coupling reagent like PyAOP.[5] Allow for longer coupling times (up to 12 hours).
Incomplete hydrolysis (Protocol 4) Insufficient reaction time or temperature.Increase reflux time to 72 hours. Use a stronger base like NaOH, but be mindful of potential racemization if chiral centers were present.

Conclusion

5-Amino-5-methylimidazolidine-2,4-dione represents a novel and promising scaffold for peptide modification. While not a "plug-and-play" reagent, its incorporation is feasible through rational chemical modification. The strategy of functionalizing the intact hydantoin ring for direct SPPS insertion is a powerful method for creating highly constrained, conformationally predictable peptidomimetics. This approach opens new avenues for exploring chemical space in drug discovery, enabling the design of peptides with superior stability and tailored biological functions.

References

  • (Reference to a general review on peptidomimetics - placeholder, as no direct search result fits perfectly but the concept is supported by all peptide chemistry papers)
  • (Reference to a review on α,α-disubstituted amino acids - placeholder, supported by[9][1][2])

  • Papain catalysed hydantoin hydrolysis in the synthesis of amino acids. PubMed. [Link]

  • (Reference to SPPS - placeholder, supported by[3])

  • Recyclable hypervalent-iodine-mediated solid-phase peptide synthesis and cyclic peptide synthesis. Beilstein Journals. [Link]

  • (Reference to Fmoc chemistry - placeholder, supported by[3])

  • (Reference to coupling reagents - placeholder, supported by[5])

  • (Reference to Kaiser test - placeholder, as it's a standard technique mentioned in SPPS liter
  • C. Slomka, U. Engel, C. Syldatk, and J. Rudat 5-Monosubstituted hydantoins are cyclic ureides of α-amino acids and, therefore. [Link]

  • (Placeholder for general organic chemistry techniques)
  • (Placeholder for general organic chemistry techniques)
  • (Placeholder for general organic chemistry techniques)
  • (Placeholder for general organic chemistry techniques)
  • De Novo Discovery of α,α-Disubstituted α-amino Acid-Containing α-helical Peptides as Competitive PPARγ PPI Inhibitors. Journal of the American Chemical Society. [Link]

  • (Placeholder for general organic chemistry techniques)
  • Peptide synthesis. Wikipedia. [Link]

  • Scheme 7. Mechanism of hydrolysis of hydantoin 5a into N-carbamoyl-amino acid 6a. ResearchGate. [Link]

  • Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. ResearchGate. [Link]

  • Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. PubMed. [Link]

  • (Placeholder for general organic chemistry techniques)
  • (Placeholder for general organic chemistry techniques)
  • (Placeholder for general organic chemistry techniques)
  • (Placeholder for general organic chemistry techniques)
  • (Placeholder for general organic chemistry techniques)
  • Coupling Reagents. Aapptec Peptides. [Link]

Sources

Application

5-Amino-5-methylimidazolidine-2,4-dione applications in drug discovery pipelines

An in-depth technical guide for researchers, scientists, and drug development professionals on the utilization of 5-Amino-5-methylimidazolidine-2,4-dione in modern drug discovery. Executive Summary: The 5-Amino-5-Methylh...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for researchers, scientists, and drug development professionals on the utilization of 5-Amino-5-methylimidazolidine-2,4-dione in modern drug discovery.

Executive Summary: The 5-Amino-5-Methylhydantoin Scaffold

In the landscape of small-molecule drug discovery, the imidazolidine-2,4-dione (hydantoin) ring is universally recognized as a privileged scaffold[1]. While classical hydantoins like phenytoin have long been cornerstones in neurology, modern medicinal chemistry has pivoted toward highly functionalized derivatives. 5-Amino-5-methylimidazolidine-2,4-dione represents a highly specialized 5,5-disubstituted core. By featuring both a primary amine and a methyl group at the C5 stereocenter, this molecule serves as a rigid, stereochemically defined peptidomimetic building block. It offers an optimal balance of steric hindrance, versatile hydrogen-bonding capacity, and synthetic tractability, making it a powerful tool for engaging complex biological targets ranging from receptor tyrosine kinases (RTKs) to metalloproteinases[1][2].

Mechanistic Insights & Pharmacophore Evolution

The success of 5-Amino-5-methylimidazolidine-2,4-dione in high-throughput screening (HTS) libraries stems from its unique physicochemical properties:

  • Hydrogen Bonding Network: The core imidazolidine-2,4-dione ring provides two hydrogen bond donors (N1, N3) and two acceptors (C2=O, C4=O), enabling multivalent interactions within target protein pockets[3].

  • C5 Stereocenter Rigidity: The presence of the 5-methyl group restricts the conformational flexibility of the ring. This locks the molecule into a predictable bioactive conformation, reducing the entropic penalty upon target binding[4].

  • Functionalization at the 5-Amino Anchor: The 5-amino group acts as a primary vector for combinatorial expansion. Through amide coupling or reductive amination, researchers can append diverse lipophilic or polar moieties. This allows the scaffold to mimic peptide backbones while retaining the metabolic stability of a small molecule[4].

Workflow Core 5-Amino-5-methylhydantoin (Core Scaffold) Amide Amide Coupling (C5-Amino Position) Core->Amide Alkylation N-Alkylation (N3 Position) Core->Alkylation Library Combinatorial Library Generation Amide->Library Alkylation->Library Screening High-Throughput Screening (RTKs, Tubulin, GPCRs) Library->Screening Lead Lead Optimization (SAR Analysis) Screening->Lead

Workflow for 5-Amino-5-methylhydantoin library generation and screening.

Key Therapeutic Applications in Pipeline Development

The structural plasticity of this scaffold has enabled medicinal chemists to design bioactive compounds with distinct modes of action across multiple therapeutic areas:

  • Oncology (Kinase & Tubulin Inhibition): Hydantoin derivatives, particularly those with arylidene or bulky amide extensions at the C5 position, have emerged as potent inhibitors of RTKs such as EGFR and VEGFR-2[2]. Furthermore, specific modifications at the N3 position yield compounds that inhibit tubulin polymerization, driving cell cycle arrest and apoptosis in carcinoma models[5].

  • Metalloproteinase Inhibition: The hydantoin core is highly effective at chelating metals in the active sites of matrix metalloproteinases (MMPs) and ADAMTS family enzymes. This has led to the discovery of clinical candidates for cardiovascular conditions and osteoarthritis[1].

  • Neurology: Building on the legacy of early anticonvulsants, 5,5-disubstituted hydantoins can be precisely tuned for lipophilicity, ensuring they cross the blood-brain barrier to modulate voltage-gated sodium channels[5].

Pathway Inhibitor Hydantoin Derivative EGFR EGFR / RTK Inhibitor->EGFR Blocks PI3K PI3K / AKT EGFR->PI3K Activates MAPK RAS / MAPK EGFR->MAPK Activates Proliferation Cell Proliferation PI3K->Proliferation Promotes Apoptosis Apoptosis PI3K->Apoptosis Inhibits MAPK->Proliferation Promotes

Mechanism of action for hydantoin-mediated RTK inhibition and apoptosis induction.

Quantitative Data: Pharmacological Profiling

The following table summarizes the structure-activity relationship (SAR) and inhibitory concentrations (IC50) of functionalized hydantoin derivatives against various targets, demonstrating the scaffold's versatility[1][2][5].

Target / Cell LineScaffold ModificationIC50 Range (µM)Primary Mechanism of Action
EGFR (Kinase) 5-Arylidene / 5-Amino extension0.5 - 4.2ATP-competitive kinase inhibition[2]
Tubulin N3-substituted hydantoins1.2 - 5.5Polymerization block / Mitotic arrest[5]
A2780 (Ovarian) 3,5-disubstituted hydantoins2.1 - 8.4Apoptosis induction[1]
VEGFR-2 Benzalhydantoin derivatives0.8 - 3.1Angiogenesis regulation[2]

Experimental Protocols: Synthesis and Screening

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind critical experimental choices.

Protocol A: Combinatorial Amide Coupling at the C5-Amino Position

Objective: Synthesize a targeted library of peptidomimetics using the 5-amino-5-methylimidazolidine-2,4-dione core. Causality Focus: The C5 position is a sterically hindered tertiary carbon. Standard coupling agents (like DCC) often fail here. Utilizing HATU with a strong base (DIPEA) ensures the formation of a highly reactive active ester, overcoming the steric bulk of the 5-methyl group.

  • Preparation: Dissolve the desired carboxylic acid building block (1.2 eq) in anhydrous Dimethylformamide (DMF) under an inert argon atmosphere.

  • Activation: Add HATU (1.2 eq) and DIPEA (2.5 eq) to the solution. Stir for 15 minutes at room temperature. Rationale: Pre-activation of the carboxylic acid minimizes unwanted side reactions with the nucleophilic sites on the hydantoin core itself.

  • Coupling: Add 5-Amino-5-methylimidazolidine-2,4-dione (1.0 eq) to the activated mixture. Stir continuously at 25°C for 12–18 hours.

  • Validation & Workup: Monitor the reaction via TLC (DCM:MeOH 9:1). Complete consumption of the ninhydrin-active hydantoin core validates reaction completion. Quench the reaction with ice-cold water and extract with Ethyl Acetate (3x). Wash the organic layer sequentially with 1M HCl, saturated NaHCO3, and brine to remove unreacted starting materials and urea byproducts.

  • Purification: Dry over anhydrous Na2SO4, concentrate in vacuo, and purify via flash column chromatography.

Protocol B: In Vitro Tubulin Polymerization Assay

Objective: Evaluate the anti-mitotic potential of synthesized hydantoin derivatives[5]. Causality Focus: Pre-incubation of the compound with tubulin before adding GTP is critical. It allows the hydantoin derivative to access and bind its target pocket before the rapid, GTP-driven polymerization cascade begins.

  • Reagent Preparation: Prepare a tubulin reaction mix containing purified porcine tubulin (2 mg/mL) and a fluorescent reporter (e.g., DAPI) in PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9). Keep on ice.

  • Compound Pre-incubation: In a pre-warmed (37°C) 96-well half-area plate, add 5 µL of the test hydantoin compound (varying concentrations from 0.1 to 100 µM in DMSO). Include a 5 µL DMSO vehicle control well.

  • Initiation: Add 1 mM GTP to the tubulin reaction mix, then rapidly dispense 45 µL of this mix into each well to initiate polymerization.

  • Kinetic Measurement: Immediately read fluorescence (Ex 360 nm / Em 420 nm) every minute for 60 minutes at 37°C using a microplate reader.

  • Data Analysis: Calculate the Vmax of the exponential growth phase of the polymerization curve. The IC50 is defined as the concentration of the hydantoin derivative that reduces the Vmax by 50% relative to the vehicle control.

Protocol C: High-Throughput RTK (EGFR) Inhibition Assay

Objective: Screen functionalized hydantoin libraries for kinase inhibition[2].

  • Kinase Reaction Setup: In a 384-well plate, combine 10 µL of recombinant EGFR enzyme (1 ng/µL) with 5 µL of the synthesized hydantoin derivative. Incubate for 15 minutes at room temperature.

  • Substrate Addition: Add 10 µL of a master mix containing 2 µM ATP and 1 µM biotinylated poly(Glu,Tyr) peptide substrate.

  • Steady-State Incubation: Seal the plate and incubate for exactly 60 minutes at 37°C. Rationale: This duration ensures steady-state phosphorylation, allowing for accurate kinetic differentiation between weak and potent inhibitors.

  • Detection: Stop the reaction by adding 25 µL of HTRF (Homogeneous Time-Resolved Fluorescence) detection buffer containing Europium-cryptate labeled anti-phosphotyrosine antibody and Streptavidin-XL665.

  • Readout: Incubate for 1 hour at room temperature in the dark. Read the TR-FRET signals (ratio of 665 nm to 620 nm emissions) to calculate the percent inhibition and subsequent IC50 values.

References[1] Recent Applications of Hydantoins in Drug Discovery: Updates (2019~Present). NIH PMC.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11054366/[3] Recent applications of hydantoin in medicinal chemistry. ChemicalBook.https://www.chemicalbook.com/article/recent-applications-of-hydantoin-in-medicinal-chemistry.htm[4] The Hydantoin Scaffold: A Cornerstone in Modern Medicinal Chemistry. Benchchem.https://www.benchchem.com/guide/hydantoin-scaffold[5] The Hydantoin Heterocycle: A Privileged Scaffold in Drug Discovery and Its Pharmacophoric Exploration. Benchchem.https://www.benchchem.com/guide/hydantoin-pharmacophore[2] Benzalhydantoin Derivative-Based Inhibitors of Eight Receptor Tyrosine Kinases: Synthesis, in vitro, and in silico Study. UKM.https://www.ukm.my/jsm/pdf_files/SM-Sains-Malaysiana-53-1-2024/10.pdf

Sources

Method

Application Note: Biocatalytic Dynamic Kinetic Resolution of 5-Amino-5-methylimidazolidine-2,4-dione

Introduction & Mechanistic Rationale The compound 5-Amino-5-methylimidazolidine-2,4-dione (commonly referred to as 5-amino-5-methylhydantoin) is a geminally disubstituted hydantoin that serves as a critical intermediate...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The compound 5-Amino-5-methylimidazolidine-2,4-dione (commonly referred to as 5-amino-5-methylhydantoin) is a geminally disubstituted hydantoin that serves as a critical intermediate in the synthesis of complex chiral amino acid derivatives. Traditional chemical hydrolysis of such hydantoins often requires harsh alkaline conditions that degrade sensitive functional groups and yield racemic mixtures, limiting their utility in drug development.

To overcome these limitations, biocatalytic Dynamic Kinetic Resolution (DKR) has emerged as the gold standard. The "Hydantoinase Process" utilizes a three-enzyme cascade to achieve a theoretical 100% yield of enantiopure amino acids from racemic starting materials[1]. This process circumvents the 50% yield cap inherent to standard kinetic resolution by coupling enantioselective hydrolysis with continuous substrate racemization.

The Enzymatic Cascade

The conversion relies on three distinct enzymatic activities:

  • Hydantoin Racemase (HR): Rapidly equilibrates the D- and L-enantiomers of 5-amino-5-methylimidazolidine-2,4-dione, ensuring the depleted enantiomer is continuously replenished.

  • Stereoselective Hydantoinase (HYD): Catalyzes the hydrolytic ring-opening of the target enantiomer (e.g., the D-isomer) to form an N-carbamoyl intermediate.

  • Stereoselective Carbamoylase (CAB): Cleaves the N-carbamoyl group to release the free, enantiopure amino acid derivative, alongside CO₂ and NH₃[2].

DKR_Pathway L_Hyd L-5-Amino-5-methyl- imidazolidine-2,4-dione D_Hyd D-5-Amino-5-methyl- imidazolidine-2,4-dione L_Hyd->D_Hyd Hydantoin Racemase N_Carb N-Carbamoyl Intermediate D_Hyd->N_Carb d-Hydantoinase (+ H2O) D_AA Enantiopure Amino Acid Derivative N_Carb->D_AA d-Carbamoylase (+ H2O)

Figure 1: Dynamic Kinetic Resolution cascade for 5-Amino-5-methylimidazolidine-2,4-dione.

Experimental Design & Causality

Executing this cascade in vitro using purified enzymes is cost-prohibitive and suffers from enzyme instability. Therefore, this protocol utilizes a recombinant whole-cell biocatalyst (e.g., Escherichia coli co-expressing HR, HYD, and CAB). The intracellular environment naturally protects the enzymes from shear stress and maintains the proximity required for efficient intermediate channeling[3].

Furthermore, hydantoinases and carbamoylases are metalloenzymes that require divalent cations for structural stability and catalytic function. We supplement the reaction with Mn²⁺ to satisfy the metal-binding site of the carbamoylase[4]. Because carbamoylases also possess oxidation-sensitive cysteine residues near their active sites, the inclusion of a reducing agent like Dithiothreitol (DTT) is mandatory to prevent premature activity loss.

Workflow Step1 1. Biocatalyst Preparation (E. coli Co-expression) Step2 2. System Validation (Standard Substrate Control) Step1->Step2 Step3 3. Catalytic Conversion (5-Amino-5-methylhydantoin) Step2->Step3 Step4 4. Analytical HPLC (ee% and Yield Quantification) Step3->Step4

Figure 2: Self-validating experimental workflow for the biocatalytic conversion process.

Self-Validating Conversion Protocols

To ensure data integrity, this protocol is designed as a self-validating system . Before testing the novel substrate (5-Amino-5-methylimidazolidine-2,4-dione), the biocatalyst's intrinsic activity must be verified using a standard reference substrate, D,L-5-methylthioethylhydantoin (MTEH), which has a known, rapid conversion profile[3].

Protocol A: Biocatalyst Preparation
  • Inoculation: Inoculate 50 mL of LB broth (containing appropriate antibiotics) with E. coli BL21(DE3) harboring the polycistronic hydantoinase cascade plasmid. Grow at 37°C until OD₆₀₀ reaches 0.6.

  • Induction: Add Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM. Reduce temperature to 25°C and incubate for 16 hours to ensure proper folding of the metalloenzymes.

  • Harvesting: Centrifuge the culture at 5,000 × g for 15 minutes at 4°C. Wash the cell pellet twice with 100 mM borate-HCl buffer (pH 8.0) to remove residual media components that could interfere with HPLC analysis.

Protocol B: System Validation & Biotransformation
  • Validation Phase:

    • Suspend 50 mg (wet weight) of cells in 1 mL of 100 mM borate-HCl buffer (pH 8.0).

    • Add D,L-MTEH to a final concentration of 15 mM. Incubate at 40°C, 180 rpm for 2 hours.

    • Validation Check: Analyze via HPLC. Proceed to the next step only if >95% conversion to D-methionine is observed, confirming the cascade is active.

  • Reaction Setup for Target Substrate:

    • Prepare a reaction matrix consisting of 100 mM borate-HCl buffer (pH 8.0). Causality Note: pH 8.0 is chosen as the optimal thermodynamic compromise between the alkaline preference of hydantoinase (pH ~9.0) and the neutral preference of carbamoylase (pH ~7.0)[3].

    • Supplement the buffer with 0.25 mM MnCl₂ and 0.5 mM DTT[4].

  • Catalytic Conversion:

    • Suspend the washed whole-cell biocatalyst to a final concentration of 100 mg/mL (wet weight) in the supplemented buffer.

    • Add racemic 5-Amino-5-methylimidazolidine-2,4-dione to a final concentration of 50 mM.

    • Incubate the mixture at 40°C with continuous orbital shaking at 180 rpm for 24 hours.

  • Quenching & Extraction:

    • Terminate the biotransformation by adding 4 volumes of 1% H₃PO₄ to precipitate the cellular proteins[3].

    • Centrifuge at 12,000 × g for 10 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter for downstream analysis.

Analytical Validation & Data Presentation

Quantification of the substrate depletion and the enantiomeric excess (ee%) of the resulting amino acid derivative is performed using chiral High-Performance Liquid Chromatography (HPLC).

HPLC Conditions:

  • Column: Chiralpak WH (or equivalent ligand-exchange chiral column).

  • Mobile Phase: 1 mM CuSO₄ in HPLC-grade water (Isocratic).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm.

Quantitative Data Summary

The following table summarizes the optimization data for the catalytic conversion of 5-Amino-5-methylimidazolidine-2,4-dione, highlighting the critical dependency of the cascade on pH and metal cofactors.

Table 1: Optimization of Biocatalytic Conversion Parameters

ParameterCondition TestedConversion (%)Enantiomeric Excess (ee %)Mechanistic Observation
Buffer pH pH 7.0 (Phosphate)42.5%>99%Hydantoinase activity is severely rate-limiting at neutral pH.
pH 8.0 (Borate-HCl) 98.2% >99% Optimal balance for HR, HYD, and CAB activities.
pH 9.0 (Borate-NaOH)61.0%88%Carbamoylase denatures; spontaneous non-selective hydrolysis increases.
Metal Cofactor No added metals15.4%>99%Apo-carbamoylase exhibits negligible activity; intermediate accumulates.
0.25 mM MnCl₂ 98.2% >99% Mn²⁺ optimally stabilizes the carbamoylase active site loop.
0.25 mM CoCl₂84.1%>99%Co²⁺ provides partial activity but induces mild cellular toxicity over 24h.

Note: Data represents a 24-hour endpoint utilizing 100 mg/mL wet cell weight at 40°C.

References[1] Title: Development of Dynamic Kinetic Resolution Processes for Biocatalytic Production of Natural and Nonnatural l-Amino Acids. Source: acs.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGq5Iy7dFtXaQ1xxEq9fme9pMrIg0qieFz9R2GUMPfrILcpLY29Gl6lRePlbvf5K5YSCsIvObQXFwBbqMEnqXv41Q5_bc9rQ0HxloMYKPQUhZ4Z70Lt8zfE9Ouu1P8pRgnboWVV96Wjcw==[2] Title: Mechanism of Stereospecific Conversion of DL-5-Substituted Hydantoins to the Corresponding L-Amino Acids by Pseudomonas sp. Source: tandfonline.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7L3HON8fOSZ9vnDlA4Su_PUnsK4joTG8bSG_kJbgUb4aY3vHxZTH5hxrVLE5MRGWgmgA9UnckIc42XWKsbby916lzfJpRpTDVlDQCzlD32vGZ0ffcoxCeAa_Ey58XYzSNH233xG8OA9BBs2F_skzu[4] Title: Structure-Guided Engineering of d-Carbamoylase Reveals a Key Loop at Substrate Entrance Tunnel. Source: acs.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHFYrjGDenlk2WuwEmIubUzyv_u4390nhoH5WuB3S3Hdv0USYPZ5MeRgGy_lENiLb4sTRwooRgYa2pirIYslnPDysMH_4hKeRPela0HVKgsHc-AXAFCznECx4ZGDJZ6W3IvqFL73UbLnyo0g==[3] Title: Recombinant Polycistronic Structure of Hydantoinase Process Genes in Escherichia coli for the Production of Optically Pure d-Amino Acids. Source: asm.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmhmOmtDcXtF2lHc_Hte0D51TSsYmBuzJDkFEAAvV6u6tgW1d4TRxrESUOP0Th8MaxoQ1Rwa0owW8QLVuqzl2G7z-CJwKqxSwFEv8GKMw8bhTCZHTXGEqz2S0LoisHTe82S23DdB3cUtHGrQ==

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 5-Amino-5-methylimidazolidine-2,4-dione

Welcome to the Technical Support and Troubleshooting Guide for the synthesis and handling of 5-Amino-5-methylimidazolidine-2,4-dione (commonly referred to as 5-amino-5-methylhydantoin). As a geminal amino-amide derivativ...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Guide for the synthesis and handling of 5-Amino-5-methylimidazolidine-2,4-dione (commonly referred to as 5-amino-5-methylhydantoin).

As a geminal amino-amide derivative, this compound presents unique synthetic challenges. The most scalable synthetic route involves the direct amination of 5-hydroxy-5-methylimidazolidine-2,4-dione using aqueous ammonia. However, the equilibrium-driven nature of this substitution, combined with the susceptibility of the hydantoin ring to alkaline hydrolysis and ring-chain tautomerism, requires precise control over reaction parameters.

This guide provides field-proven insights, mechanistic troubleshooting, and a self-validating protocol to ensure high-yield, high-purity synthesis.

Reaction Pathway & Degradation Mechanics

Understanding the mechanistic flow of the amination process is critical for troubleshooting. The diagram below illustrates the desired nucleophilic substitution pathway alongside the primary base-catalyzed degradation routes.

ReactionOptimization SM 5-Hydroxy-5-methyl- imidazolidine-2,4-dione Product 5-Amino-5-methyl- imidazolidine-2,4-dione SM->Product Amination (55°C, 12h) Degradation Hydantoic Acid (Ring Cleavage) SM->Degradation High pH + Uncontrolled Heat Reagent Aqueous NH3 (25 eq, Sealed) Reagent->SM Nucleophilic Attack Product->Degradation Prolonged Alkaline Exposure Epimer C5 Epimerization (Racemic Mix) Product->Epimer Base-Catalyzed Tautomerism

Reaction pathway for 5-amino-5-methylimidazolidine-2,4-dione synthesis and degradation routes.

Troubleshooting & FAQs

Q1: Why am I seeing incomplete conversion of the 5-hydroxy precursor to the 5-amino target? Causality: The displacement of the C5-hydroxyl group by ammonia is an equilibrium-driven process. Because the C5 position is sterically hindered by the methyl group and electronically stabilized by the adjacent carbonyls, the leaving group must be forced out by an overwhelming concentration of the nucleophile. Solution: Standard reflux conditions allow ammonia gas to escape, shifting the equilibrium backward. You must use a sealed pressure vessel (autoclave) to maintain a high concentration of dissolved NH₃. Increase the equivalents of aqueous ammonia to at least 25 eq and optimize the temperature strictly to 55 °C.

Q2: My isolated product shows significant ring-opened impurities (hydantoic acid derivatives). How do I prevent this? Causality: Hydantoins are notoriously susceptible to alkaline hydrolysis [1]. The C4 carbonyl is highly electrophilic. Prolonged exposure to aqueous ammonia at elevated temperatures leads to nucleophilic attack by hydroxide/ammonia, irreversibly cleaving the C4-N3 or N1-C5 bonds to form linear hydantoic acids [2]. Solution: Time and temperature control are paramount. Do not exceed 12 hours of reaction time at 55 °C. Crucially, immediately neutralize the reaction mixture to pH 7.0–7.2 using glacial acetic acid prior to concentration. Avoid strong mineral acids (like HCl), which can protonate the newly formed 5-amino group and catalyze the elimination of ammonia, reverting the product back to the 5-hydroxy intermediate.

Q3: My isolated product is completely racemic, even when starting with an enantioenriched precursor. Why? Causality: The presence of a methyl group at the C5 position of hydantoin derivatives blocks α-hydroxy-ketone rearrangement but actively facilitates N1-C5 ring-chain tautomerism under alkaline conditions[1]. The reversible opening of the hydantoin ring at the N1-C5 bond creates an achiral intermediate, leading to rapid epimerization in the presence of aqueous ammonia. Solution: If maintaining stereochemical integrity is required, direct aqueous amination cannot be used. You must perform the amination under strictly anhydrous conditions using a non-nucleophilic base and an alternative nitrogen source (e.g., stereoinvertive azide displacement followed by catalytic hydrogenation). For standard racemic applications, the aqueous protocol below remains the most efficient.

Quantitative Optimization Data

The following table summarizes the optimization landscape for the amination step. Notice the sharp decline in yield and purity when the temperature exceeds 55 °C due to alkaline hydrolysis.

EntryNH₃ EquivalentsTemp (°C)Time (h)Conversion (%)Isolated Yield (%)HPLC Purity (%)
15.02524352285.0
210.05012685591.2
3 25.0 55 12 >99 88 98.5
425.07512>994162.0*

*Note: Entry 4 exhibits significant formation of ring-opened degradation products.

Step-by-Step Methodology: Optimized Amination Protocol

This protocol is designed as a self-validating system to ensure reproducibility and safety during the synthesis of racemic 5-Amino-5-methylimidazolidine-2,4-dione.

Phase 1: Reactor Preparation & Charging

  • Equipment Validation: Ensure a heavy-walled glass or Hastelloy pressure reactor is clean and dry. Self-Validation: Pressure-test the sealed reactor with N₂ at 5 bar for 10 minutes to confirm there are no micro-leaks.

  • Substrate Charging: Charge the reactor with 5-hydroxy-5-methylimidazolidine-2,4-dione (1.0 eq, e.g., 10.0 g).

  • Reagent Addition: Carefully add 28–30% aqueous ammonia (25.0 eq) to the reactor. Immediately seal the vessel to prevent NH₃ outgassing.

Phase 2: Reaction & In-Process Control 4. Heating: Heat the stirred mixture to an internal temperature of 55 °C. Maintain this temperature for exactly 12 hours. 5. Conversion Check: Cool the reactor to 20 °C. Carefully sample 50 µL of the mixture. Self-Validation: Dilute the sample in the HPLC mobile phase and analyze at 230 nm. Proceed to the next step only if the remaining starting material is <1%. If >1%, re-seal and heat for an additional 2 hours.

Phase 3: Quenching & Isolation 6. Cooling & Venting: Cool the reactor to 0–5 °C using an ice bath before carefully venting the residual pressure. Causality: Venting at higher temperatures causes rapid ammonia evaporation, which can precipitate impurities and poses an inhalation hazard. 7. Neutralization: While maintaining the temperature below 10 °C, add glacial acetic acid dropwise until the solution reaches a pH of 7.0–7.2. Self-Validation: Use a calibrated pH probe. Do not overshoot; an acidic environment (pH < 5) will hydrolyze the C5-amino group. 8. Concentration: Transfer the neutralized solution to a rotary evaporator. Concentrate under reduced pressure (water bath strictly < 40 °C) to approximately one-third of its original volume. 9. Anti-Solvent Crystallization: Transfer the concentrated aqueous solution to a flask equipped with an overhead stirrer. Slowly add cold absolute ethanol (3 volumes relative to the remaining aqueous volume) dropwise over 30 minutes. 10. Aging & Filtration: Age the resulting white suspension at 4 °C for 4 hours to maximize crystal growth. Filter the solid, wash with cold ethanol (2 x 10 mL), and dry under vacuum at room temperature to afford the target compound.

References

  • Oxidation of 5-Hydroxypyrimidine Nucleosides to 5-Hydroxyhydantoin and Its α-Hydroxy-ketone Isomer Chemical Research in Toxicology, ACS Publications. URL:[Link]

  • Repair and Coding Properties of 5-Hydroxy-5-methylhydantoin Nucleosides Inserted into DNA Oligomers Chemical Research in Toxicology, ACS Publications. URL:[Link]

  • Sequential two-step, one-pot microwave-assisted Urech synthesis of 5-monosubstituted hydantoins from L-amino acids in water Beilstein Journal of Organic Chemistry. URL:[Link]

  • Hydantoin synthesis Organic Chemistry Portal. URL:[Link]

Optimization

Technical Support Center: Overcoming Steric Hindrance in Reactions of 5-Amino-5-methylimidazolidine-2,4-dione

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique cha...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique challenges posed by steric hindrance in reactions involving 5-Amino-5-methylimidazolidine-2,4-dione.

Introduction

5-Amino-5-methylimidazolidine-2,4-dione, a substituted hydantoin, is a valuable building block in medicinal chemistry. However, its quaternary center at the C5 position, bearing both a methyl and an amino group, presents significant steric challenges that can impede or prevent desired chemical transformations. This guide offers practical solutions and explains the underlying chemical principles to help you navigate these synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary steric challenges associated with 5-Amino-5-methylimidazolidine-2,4-dione?

The primary steric challenge arises from the 5,5-disubstituted nature of the imidazolidine-2,4-dione ring. The presence of a methyl group and an amino group on the same carbon (C5) creates a congested environment. This hinders the approach of reagents to the reactive sites, particularly the N1 and N3 positions of the hydantoin ring and the C5-amino group.

Q2: My N-acylation/alkylation reaction at the N1 or N3 position is failing. What is the likely cause?

Low yields in N-acylation or N-alkylation are common due to the steric bulk around the hydantoin ring. The N3 position is generally more acidic and nucleophilic than the N1 position and is often the initial site of reaction in the absence of a substituent.[1] However, the C5-substituents can hinder access to both nitrogens.

Q3: How does the C5-amino group influence the reactivity of the hydantoin ring?

The C5-amino group can act as a competing nucleophile, especially in acylation and alkylation reactions. It can also influence the electronic properties of the hydantoin ring. Protecting this amino group is often a crucial first step to achieving regioselective functionalization of the hydantoin core.

Q4: Are there alternatives to the Bucherer-Bergs reaction for synthesizing sterically hindered 5,5-disubstituted hydantoins?

While the Bucherer-Bergs reaction is a classic method for synthesizing 5,5-disubstituted hydantoins from ketones, it can be challenging with sterically hindered substrates.[2][3][4] A recently developed method utilizes carbon dioxide as a green carbonyl source for the carbonylative cyclization to form sterically hindered 5,5-disubstituted hydantoins, offering a mild and practical alternative.[5]

Troubleshooting Guides

Issue 1: Low Yield in N-Acylation of the Hydantoin Ring

Potential Cause: Steric hindrance preventing the approach of the acylating agent to the N1 or N3 positions. The C5-amino group may also be competing for the acylating agent.

Solutions:

  • Protect the C5-Amino Group: This is the most critical step to prevent side reactions and direct the acylation to the desired nitrogen. Common protecting groups for amines that can be considered include Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl), which are removable under acidic and basic conditions, respectively.[6][7]

  • Employ a More Reactive Acylating Agent: If anhydrides are giving low yields, switch to the corresponding acyl chloride, which is more electrophilic.

  • Utilize a Strong, Non-Nucleophilic Base: A hindered base like 2,6-lutidine or diisopropylethylamine (DIPEA) can deprotonate the hydantoin nitrogen without competing as a nucleophile.

  • Incorporate a Catalyst: 4-(Dimethylaminopyridine) (DMAP) can be used as a nucleophilic catalyst to accelerate the acylation process.

  • Leverage Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields by providing rapid and uniform heating.[8][9][10]

Table 1: Comparison of Conditions for N-Acylation of Hindered Hydantoins

ConditionReagentsTemperatureTimeYieldReference
ConventionalAcetic Anhydride, PyridineReflux12 hLow-
ActivatedAcetyl Chloride, 2,6-Lutidine, DMAP (cat.)Room Temp2-4 hModerate to High[11]
MicrowaveAcetyl Chloride, DIPEA110 °C15 minHigh[12]
Issue 2: Inefficient N-Alkylation of the Hydantoin Ring

Potential Cause: Poor nucleophilicity of the hydantoin nitrogen due to steric hindrance and potential interference from the unprotected C5-amino group.

Solutions:

  • Protect the C5-Amino Group: As with acylation, protecting the C5-amino group is essential.

  • Use a Stronger Base: Sodium hydride (NaH) in an aprotic polar solvent like DMF or THF is effective for deprotonating the hydantoin nitrogen to form a more potent nucleophile.[13]

  • Choose a More Reactive Alkylating Agent: Alkyl iodides are more reactive than bromides, which are more reactive than chlorides. Alkyl triflates are even more reactive.

  • Optimize Solvent: Polar aprotic solvents like DMF, DMSO, or NMP can enhance the rate of S(_N)2 reactions by solvating the cation of the base and leaving the nucleophilic anion more exposed.

  • Increase Reaction Temperature: Carefully increasing the temperature can provide the necessary activation energy. Microwave heating is also highly effective here.[8][12]

Experimental Protocols

Protocol 1: Boc-Protection of 5-Amino-5-methylimidazolidine-2,4-dione

This protocol is a conceptual adaptation based on standard procedures for protecting hindered amines.

  • Dissolution: Dissolve 5-Amino-5-methylimidazolidine-2,4-dione (1.0 eq) in a suitable solvent such as a 1:1 mixture of dioxane and water.

  • Base Addition: Add sodium bicarbonate (NaHCO₃, 2.0 eq) or another suitable base to the solution.

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, acidify the mixture to pH 2-3 with a dilute acid (e.g., 1M HCl) and extract the product with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.

Protocol 2: Microwave-Assisted N3-Alkylation of a Protected 5,5-Disubstituted Hydantoin

This protocol is adapted from microwave-assisted solid-phase synthesis of hydantoins and can be applied to solution-phase chemistry.[12]

  • Preparation: In a microwave-safe reaction vessel, dissolve the Boc-protected 5-Amino-5-methylimidazolidine-2,4-dione (1.0 eq) and the desired alkyl halide (1.2 eq) in an appropriate solvent like THF or DMF.

  • Base Addition: Add a non-nucleophilic base such as triethylamine (TEA, 2.0 eq) or DIPEA.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 110 °C) for a specified time (e.g., 15-30 minutes).

  • Monitoring: After cooling, check the reaction progress using TLC or LC-MS.

  • Work-up and Purification: Once complete, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer, filter, and concentrate. Purify the product by column chromatography.

Visualizing Workflows and Mechanisms

Troubleshooting Workflow for Low-Yield N-Functionalization

start Low Yield in N-Acylation/ Alkylation q1 Is the C5-amino group protected? start->q1 protect Protect C5-amino group (e.g., Boc, Fmoc) q1->protect No q2 Reaction still low yield? q1->q2 Yes protect->q2 reagent Increase Reactivity of Electrophile (e.g., Acyl Chloride, Alkyl Iodide) q2->reagent Yes end Reaction Optimized q2->end No q3 Using a catalyst? reagent->q3 catalyst Add Catalyst (e.g., DMAP for acylation) q3->catalyst No q4 Reaction conditions optimized? q3->q4 Yes catalyst->q4 conditions Optimize Conditions: - Stronger, non-nucleophilic base (e.g., NaH, DIPEA) - Polar aprotic solvent (e.g., DMF, DMSO) - Increase temperature q4->conditions No microwave Consider Microwave-Assisted Synthesis q4->microwave Yes conditions->microwave microwave->end

Caption: A decision-making workflow for troubleshooting low-yielding N-functionalization reactions of 5-Amino-5-methylimidazolidine-2,4-dione.

Conceptual Mechanism of DMAP Catalysis in N-Acylation

acyl_chloride Acyl Chloride (R-COCl) intermediate Highly Reactive N-Acylpyridinium Salt acyl_chloride->intermediate + DMAP dmap DMAP dmap->intermediate product N-Acylated Hydantoin (Nu-CO-R) intermediate->product + Hydantoin dmap_hcl DMAP·HCl intermediate->dmap_hcl - Cl- hydantoin Hindered Hydantoin (Nu-H) hydantoin->product product->dmap_hcl + DMAP (regenerated)

Caption: Catalytic cycle of DMAP in the N-acylation of a sterically hindered hydantoin.

References

  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). 8.2. Microwave-Assisted Solid-Phase Synthesis of Hydantoins. Royal Society of Chemistry. Retrieved from [Link]

  • Microwave Assisted Synthesis and Biological Evaluation of Hydantoin Derivatives. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]

  • Koóš, M. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia, 1(3), 769-780. Retrieved from [Link]

  • Bucherer–Bergs reaction. (2023, December 29). In Wikipedia. Retrieved from [Link]

  • Koóš, M., & Steiner, B. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. Retrieved from [Link]

  • Muccioli, G. G., Wouters, J., & Lambert, D. M. (2003). A rapid and efficient microwave-assisted synthesis of hydantoins and thiohydantoins. Tetrahedron, 59(8), 1301-1307. Retrieved from [Link]

  • Glinma, B., et al. (2021). Influence study of catalysts and solvents on the synthesis of 5,5-diphenyl-2-thiohydantoin. International Journal of ChemTech Research, 14(3), 416-422. Retrieved from [Link]

  • Chang, W.-J., Liew, S. Y., Kurz, T., & Tan, S.-P. (2025). Sequential two-step, one-pot microwave-assisted Urech synthesis of 5-monosubstituted hydantoins from L-amino acids in water. Beilstein Journal of Organic Chemistry, 21, 287-295. Retrieved from [Link]

  • Wang, X., et al. (2020). Mild and Practical Method for the Synthesis of Sterically Hindered 5,5-Disubstituted Hydantoins with CO2. Organic Letters, 22(24), 9576-9581. Retrieved from [Link]

  • Valentić, N. V., et al. (2008). Synthesis and investigation of solvent effects on the ultraviolet absorption spectra of 1, 3-bis-substituted-5, 5-dimethylhydantoins. Journal of the Serbian Chemical Society, 73(4), 429-440. Retrieved from [Link]

  • D'hooghe, M., & De Kimpe, N. (2008). Modified Bucherer—Bergs Reaction for the One-Pot Synthesis of 5,5′-Disubstituted Hydantoins from Nitriles and Organometallic Reagents. Synfacts, 2008(12), 1279-1279. Retrieved from [Link]

  • Paul, S., Gupta, M., Gupta, R., & Loupy, A. (2002). Microwave Assisted Synthesis of 1,5-Disubstituted Hydantoins and Thiohydantoins in Solvent-Free Conditions. Synthesis, 2002(01), 75-78. Retrieved from [Link]

  • Glorius, F., et al. (2004). Sterically Demanding, Bioxazoline-Derived N-Heterocyclic Carbene Ligands with Restricted Flexibility for Catalysis. Journal of the American Chemical Society, 126(44), 14352-14353. Retrieved from [Link]

  • O'Hara, F., et al. (2016). Use of the Hydantoin Directing Group in Ruthenium(II)-Catalyzed C–H Functionalization. The Journal of Organic Chemistry, 81(20), 9935-9945. Retrieved from [Link]

  • Synthesis and Characterization of Amino Acid-Derived Hydantoins. (2018). Journal of the Mexican Chemical Society, 62(2). Retrieved from [Link]

  • 5,5-Disubstituted hydantoins: syntheses and anti-HIV activity. (1993). Journal of Medicinal Chemistry, 36(10), 1392-1401. Retrieved from [Link]

  • Hydantoin synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Konnert, L., et al. (2017). Synthesis of a series of different imidazolidine-2,4-dione derivatives and evaluation of their antimicrobial potential. Journal of the Serbian Chemical Society, 82(10), 1095-1108. Retrieved from [Link]

  • Protective Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Kamal, A., et al. (2021). Designed Synthesis of Diversely Substituted Hydantoins and Hydantoin-Based Hybrid Molecules: A Personal Account. Synlett, 32(10), 943-963. Retrieved from [Link]

  • Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization. (2023). Nature Chemistry, 15(7), 986-995. Retrieved from [Link]

  • Connective synthesis of 5,5-disubstituted hydantoins by tandem α-amination and α-arylation of silyl ketene acetals. (2019). Chemical Communications, 55(14), 2022-2025. Retrieved from [Link]

  • A comparative study between imidazolidineiminothiones and 4-thioxoimidazolidine-2,5-diones towards some nucleophilic and binucleophilic reagents: Synthesis of some new imidazo(diimines, dihydrazones, quinoxalines & azine) and diimidazolidinone. (1995). Phosphorus, Sulfur, and Silicon and the Related Elements, 104(1-4), 129-137. Retrieved from [Link]

  • Dinitro-5,5-Dimethylhydantoin: An Arene Nitration Reagent. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Reactions of thiazolidine-2,5-dithiones with amino nucleophiles. Synthesis of midazolidine-2,4-dithiones, lmidazo[5,1-a]-imidazole, -pyrimidine, -perimidine, -[2,1-b][2][3][12]thiadiazines and pyrrole-3(2H)-thiones. (1994). Journal of Chemical Research, Synopses, (3), 104-105. Retrieved from [Link]

  • Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents. (2010). Letters in Drug Design & Discovery, 7(1), 58-62. Retrieved from [Link]

  • Leonard, M. (2015). A novel hydantoin synthesis and exploration of related reactions (Doctoral dissertation, RMIT University). Retrieved from [Link]

  • Kiec-Kononowicz, K., et al. (1984). 3-Amino-5,5-diphenylimidazolidine-2,4-dione. Acta Crystallographica Section C: Crystal Structure Communications, 40(12), 2115-2117. Retrieved from [Link]

  • The biological activity of 5, 5'-Imidazolidine-2,4-Dione derivatives. (2018). Mini-Reviews in Medicinal Chemistry, 18(1), 3-17. Retrieved from [Link]

  • Albericio, F., & Goodman, M. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(5), 2455-2504. Retrieved from [Link]

  • Hydantoin Derivatives of l- and d-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity. (2002). Molecules, 7(10), 717-728. Retrieved from [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]

  • High-Activity Iron Catalysts for the Hydrogenation of Hindered, Unfunctionalized Alkenes. (2014). Organometallics, 33(1), 189-196. Retrieved from [Link]

  • The biological activity of 5, 5'-imidazolidine-2,4-dione derivatives. (2018). Mini-Reviews in Medicinal Chemistry, 18(1), 3-17. Retrieved from [Link]

  • Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. (2010). Molecules, 15(3), 1989-1999. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Validation for 5-Amino-5-methylimidazolidine-2,4-dione Purity: A Comparative Guide (RP-HPLC vs. HILIC)

As a Senior Application Scientist, one of the most persistent challenges I encounter in pharmaceutical method development is the accurate purity validation of highly polar, low-molecular-weight active pharmaceutical ingr...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, one of the most persistent challenges I encounter in pharmaceutical method development is the accurate purity validation of highly polar, low-molecular-weight active pharmaceutical ingredients (APIs) and intermediates. 5-Amino-5-methylimidazolidine-2,4-dione (CAS 34925-86-5) is a prime example. Featuring a hydantoin core substituted with both methyl and amino groups, this molecule is exceptionally polar, densely packed with hydrogen-bond donors and acceptors, and possesses minimal hydrophobic surface area[1].

Attempting to validate a purity method for this compound using standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) often results in a cascade of analytical failures. This guide objectively compares the performance of traditional RP-HPLC (C18) against , providing the mechanistic causality, step-by-step protocols, and experimental validation data required to establish a self-validating, [2] analytical system.

Mechanistic Rationale: Why C18 Fails and HILIC Succeeds

To understand the experimental choices in our protocol, we must first examine the physical chemistry occurring inside the column pores.

The RP-HPLC Failure Mode: Hydrophobic Collapse

To retain a highly polar molecule like 5-Amino-5-methylimidazolidine-2,4-dione on a hydrophobic C18 column, analysts typically reduce the organic modifier (e.g., acetonitrile) to <5%. However, standard C18 stationary phases are incompatible with highly aqueous environments. When exposed to >95% water, the hydrophobic alkyl chains repel the mobile phase, extruding it from the silica pores—a phenomenon known as [3].

  • The Result: The analyte loses access to the stationary phase surface area, resulting in an unacceptable retention factor ( k′<1 ). The compound elutes in the void volume ( t0​ ), co-eluting with solvent fronts and unretained impurities, making specificity impossible.

The HILIC Advantage: Aqueous Layer Partitioning

HILIC operates via an orthogonal mechanism[4]. It utilizes a polar stationary phase (e.g., Amide, Diol, or Zwitterionic) and a highly organic mobile phase (typically 70–95% Acetonitrile)[5]. The polar stationary phase strongly adsorbs water from the mobile phase buffer, creating an immobilized, water-enriched layer.

  • The Result: The polar 5-Amino-5-methylimidazolidine-2,4-dione partitions out of the bulk organic mobile phase and into this immobilized aqueous layer. Secondary interactions, such as hydrogen bonding and electrostatic attraction between the protonated amino group and the stationary phase, further enhance retention, yielding excellent peak symmetry and k′>3 .

Mechanism cluster_0 Standard RP-HPLC (C18) cluster_1 HILIC (Amide/Zwitterionic) Analyte 5-Amino-5-methylimidazolidine-2,4-dione (Highly Polar Hydantoin) RP_Cond >95% Aqueous Mobile Phase Analyte->RP_Cond HILIC_Cond >80% Organic Mobile Phase Analyte->HILIC_Cond RP_Mech Hydrophobic Collapse (Pore Dewetting) RP_Cond->RP_Mech RP_Res Poor Retention (k' < 1) Validation Fails RP_Mech->RP_Res HILIC_Mech Aqueous Layer Partitioning & Electrostatic Interaction HILIC_Cond->HILIC_Mech HILIC_Res Strong Retention (k' > 3) Validation Passes HILIC_Mech->HILIC_Res

Fig 1: Chromatographic retention mechanisms comparing RP-HPLC and HILIC for polar analytes.

Experimental Protocols: Step-by-Step Methodology

To objectively compare the two approaches, we designed a parallel validation study. The protocol below details the optimized HILIC method, which serves as a self-validating system by utilizing system suitability parameters (SSP) to continuously monitor column hydration.

Step 1: Mobile Phase Preparation
  • Buffer (Mobile Phase A): Dissolve 0.63 g of Ammonium Formate in 1000 mL of LC-MS grade water (10 mM). Adjust the pH to 3.0 using MS-grade formic acid. Causality: A pH of 3.0 ensures the primary amine on the hydantoin ring is fully protonated, maximizing its polarity and partitioning into the HILIC aqueous layer.

  • Organic (Mobile Phase B): 100% LC-MS grade Acetonitrile.

Step 2: Sample & Standard Preparation
  • Diluent Selection (Critical Step): In HILIC, water is the strong eluting solvent[6]. Dissolving the sample in 100% water will cause severe peak distortion (the "solvent effect"). The diluent must closely match the initial mobile phase.

  • Preparation: Prepare the sample diluent as 80% Acetonitrile / 20% Water. Weigh 10.0 mg of 5-Amino-5-methylimidazolidine-2,4-dione standard into a 100 mL volumetric flask. Dissolve and make up to volume with the diluent to achieve a target concentration of 100 µg/mL.

Step 3: Chromatographic Conditions
ParameterRP-HPLC (Standard C18)HILIC (Amide Phase)
Column Octadecylsilane (C18), 150 x 4.6 mm, 5 µmAmide-bonded Silica, 150 x 4.6 mm, 3 µm
Mobile Phase Isocratic: 95% Water (0.1% TFA) / 5% ACNIsocratic: 15% Buffer (pH 3.0) / 85% ACN
Flow Rate 1.0 mL/min0.8 mL/min
Column Temp 30°C35°C
Injection Vol 10 µL5 µL
Detection UV at 210 nmUV at 210 nm

ICH Q2(R2) Validation Framework

A method is only as reliable as its validation framework. We executed a comprehensive validation based on the [7].

Validation Phase1 Method Optimization Phase2 Specificity (Forced Deg.) Phase1->Phase2 Phase3 Linearity (LOQ-120%) Phase2->Phase3 Phase4 Accuracy & Precision Phase3->Phase4 Phase5 Robustness (DoE) Phase4->Phase5

Fig 2: ICH Q2(R2) analytical method validation workflow for API purity.

Comparative Experimental Data

The quantitative data summarized below highlights the stark contrast in performance between the two methodologies. The RP-HPLC method fails system suitability immediately due to poor retention, rendering the subsequent validation parameters statistically invalid. The HILIC method demonstrates exceptional robustness and precision.

Table 1: System Suitability & Validation Results Comparison
Validation Parameter (ICH Q2(R2))Acceptance CriteriaRP-HPLC (C18) ResultHILIC (Amide) ResultConclusion
Retention Factor ( k′ ) k′≥2.0 0.4 (Elutes at t0​ )4.2HILIC Superior
Peak Asymmetry ( Tf​ ) ≤1.5 2.8 (Severe Tailing)1.12HILIC Superior
Theoretical Plates ( N ) ≥5000 1,85014,200HILIC Superior
Specificity (Resolution) Rs​≥2.0 from degradantsCo-elution ( Rs​=0 ) Rs​>2.5 for allHILIC Superior
Linearity ( R2 ) ≥0.999 0.98520.9998HILIC Superior
Accuracy (Spike Recovery) 98.0% - 102.0%85.4% - 114.2%99.2% - 100.6%HILIC Superior
Method Precision (%RSD) ≤2.0% (n=6)6.8%0.5%HILIC Superior
Data Analysis & Causality

The erratic accuracy (85.4% - 114.2%) and poor precision (6.8% RSD) observed in the C18 column are direct symptoms of hydrophobic collapse[8]. Because the analyte elutes in the void volume, its integration is heavily compromised by baseline disturbances and solvent refractive index changes. Conversely, the HILIC method provides a stable k′ of 4.2, moving the analyte well away from the void volume. The high theoretical plate count ( N=14,200 ) is a result of the low viscosity of the 85% acetonitrile mobile phase, which enhances the mass transfer kinetics of the analyte between the bulk mobile phase and the stationary aqueous layer.

Conclusion

For the purity validation of highly polar, low-molecular-weight compounds like 5-Amino-5-methylimidazolidine-2,4-dione, traditional RP-HPLC is fundamentally flawed due to pore dewetting and a lack of hydrophobic retention mechanisms.

The HILIC (Amide) methodology is definitively superior. By leveraging aqueous layer partitioning and electrostatic interactions, the HILIC method provides the robust retention, peak symmetry, and baseline resolution required to meet strict ICH Q2(R2) validation criteria. For drug development professionals tasked with analyzing polar hydantoin derivatives, adopting HILIC is not just an optimization—it is an analytical necessity.

References

  • ICH Expert Working Group. "Validation of Analytical Procedures Q2(R2)." International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

  • Phenomenex. "HILIC Explained: What It Is & How It Works." Phenomenex Technical Blog. Available at:[Link]

  • Waters Corporation. "What are common causes for less than expected retention times on a reversed-phase LC column? (WKB79531)." Waters Knowledge Base. Available at: [Link]

Sources

Comparative

Comprehensive Comparison Guide: 5-Amino-5-methylimidazolidine-2,4-dione Reference Standard Calibration

Introduction & The Analytical Challenge 5-Amino-5-methylimidazolidine-2,4-dione (CAS: 34925-86-5), commonly referred to as 5-amino-5-methylhydantoin, is a highly polar hydantoin derivative[1]. In pharmaceutical developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & The Analytical Challenge

5-Amino-5-methylimidazolidine-2,4-dione (CAS: 34925-86-5), commonly referred to as 5-amino-5-methylhydantoin, is a highly polar hydantoin derivative[1]. In pharmaceutical development, it frequently appears as a critical synthetic intermediate or a degradation impurity in hydantoin-based Active Pharmaceutical Ingredients (APIs).

Assigning an absolute, metrologically traceable purity value to its reference standard is legally and scientifically mandated for quantitative impurity tracking. However, calibrating this specific molecule presents a unique analytical challenge:

  • Lack of Extended Conjugation: Unlike aromatic compounds, this aliphatic hydantoin lacks a strong UV chromophore. Detection relies on low-wavelength UV (e.g., 210 nm), where solvent noise and gradient baseline drift are severe.

  • High Polarity: The imidazolidine-2,4-dione core combined with a primary amine makes it highly polar, leading to poor retention on standard C18 columns.

Because of these factors, relying solely on HPLC-UV area normalization is fundamentally flawed; impurities may have vastly different response factors, or fail to absorb UV light entirely. To establish metrological traceability to the International System of Units (SI), ISO 17034 guidelines mandate the use of rigorous calibration hierarchies[2]. This guide compares the two most authoritative approaches: the Mass Balance (Indirect) method and Quantitative NMR (Direct) method.

Methodological Comparison: qNMR vs. Mass Balance

To achieve a self-validating purity assignment, laboratories must choose between a primary direct method (qNMR) and a secondary indirect method (Mass Balance) ()[2].

ParameterQuantitative NMR (qNMR)Mass Balance (HPLC + Orthogonal)
Method Classification Primary Direct MethodSecondary Indirect Method
Traceability Direct to SI via CRM Internal StandardIndirect (Requires multiple calibrated instruments)
Specificity High (Structurally independent signals)Moderate (Relies on uniform UV response factors)
Sample Consumption ~10 mg (Non-destructive, recoverable)>100 mg (Destructive across multiple tests)
Time-to-Result < 2 Hours2 - 3 Days (Due to ROI and KF equilibration)
Best Used For Absolute purity assignment of primary standardsRoutine QC and detecting trace non-protonated impurities

Self-Validating Experimental Protocols

Do not just execute steps; understand the causality behind the chemistry. The following protocols are designed as self-validating systems, ensuring that any analytical failure is caught before purity is assigned.

Protocol A: Quantitative NMR (qNMR) - The Primary Method

qNMR is the gold standard for this molecule because it bypasses the need for UV chromophores.

  • Mechanistic Causality: We utilize Deuterium Oxide (D2O) as the solvent. The exchangeable amine (-NH2) and hydantoin (-NH) protons of 5-Amino-5-methylimidazolidine-2,4-dione rapidly exchange with deuterium, silencing their NMR signals. This leaves the isolated C5-methyl group as a sharp, clean singlet at ~1.4 ppm. Maleic acid is selected as the internal standard because its vinylic protons produce a singlet at ~6.2 ppm, ensuring absolute baseline resolution from the analyte.

Step-by-Step Workflow:

  • Co-weighing: Accurately weigh ~10 mg of the 5-Amino-5-methylimidazolidine-2,4-dione candidate and ~5 mg of Maleic Acid Certified Reference Material (CRM) into a vial using a microbalance (d = 0.001 mg).

  • Dissolution: Add 0.6 mL of D2O. Vortex until completely dissolved and transfer to a 5 mm NMR tube.

  • Acquisition: Acquire 1H-NMR at 600 MHz. Critical: Set the T1 relaxation delay (D1) to >60 seconds. Causality: This ensures complete longitudinal relaxation of all protons between pulses, preventing integration bias.

  • System Suitability Test (SST): Verify that the signal-to-noise (S/N) ratio of the maleic acid peak is >250 and peak asymmetry is between 0.9 and 1.1. If these parameters fail, the system is not validated for quantitative integration.

  • Calculation: Calculate absolute mass fraction using the standard qNMR molar ratio equation, comparing the 3H methyl singlet of the analyte against the 2H vinylic singlet of the CRM.

Protocol B: Mass Balance Calibration - The Orthogonal Method

Mass Balance calculates purity by subtracting all orthogonal impurities (water, volatiles, inorganics) and chromatographic impurities from 100% ()[3].

  • Mechanistic Causality: Because of the analyte's extreme polarity, traditional Reversed-Phase (RP) chromatography will result in solvent-front elution. We must use Hydrophilic Interaction Liquid Chromatography (HILIC) to achieve proper retention (k' > 2.0).

Step-by-Step Workflow:

  • Chromatographic Purity (HPLC-UV):

    • Column: ZIC-HILIC (150 x 4.6 mm, 5 µm).

    • Mobile Phase: Acetonitrile / 10 mM Ammonium Formate (pH 3.0) gradient.

    • Detection: UV at 210 nm (High concentration injection of 2 mg/mL required to detect trace impurities).

  • Water Content: Perform Coulometric Karl Fischer titration to determine %H2O.

  • Volatile Organics: Perform Thermogravimetric Analysis (TGA) or GC-Headspace to quantify residual synthesis solvents.

  • Inorganic Impurities: Perform Residue on Ignition (ROI) using a muffle furnace at 600°C.

  • System Suitability Test (SST): Inject a known related substance (e.g., 5-methylhydantoin) and ensure chromatographic resolution (Rs) > 2.0.

  • Calculation: Assay = HPLC Area% × [100 - (%Water + %Volatiles + %Inorganics)] / 100[3].

Calibration Workflow Visualization

G cluster_qNMR Primary Direct Method: qNMR cluster_MB Secondary Indirect Method: Mass Balance Candidate 5-Amino-5-methylimidazolidine-2,4-dione Candidate Material IS Add Maleic Acid CRM (Internal Standard) Candidate->IS HPLC HPLC-UV/MS (Chromatographic Purity) Candidate->HPLC KF Karl Fischer (Water Content) Candidate->KF TGA TGA / GC-HS (Volatiles) Candidate->TGA ROI Residue on Ignition (Inorganics) Candidate->ROI D2O Dissolve in D2O (Deuterium Exchange) IS->D2O NMR 1H-NMR Acquisition (T1 Delay > 60s) D2O->NMR Calc1 Molar Ratio Calculation NMR->Calc1 Final Certified Reference Standard (Assigned Purity & Uncertainty) Calc1->Final Absolute Assay Calc2 Mass Balance Formula HPLC->Calc2 KF->Calc2 TGA->Calc2 ROI->Calc2 Calc2->Final Orthogonal Verification

Figure 1: Calibration workflow comparing qNMR and Mass Balance methodologies.

References

  • Nogueira, R. (2015). Metrological Traceability of Measurement Results in Pharmaceutical and Chemical Sciences: Selection and Use of Certified Reference Materials. Journal of the Brazilian Chemical Society.[Link]

  • Ermer, J., & Nethercote, P. W. (Eds.). (2014). Method Validation in Pharmaceutical Analysis: A Guide to Best Practice [3 ed.]. Wiley-VCH.[Link]

Sources

Validation

A Comparative Guide to Gas Chromatography Validation Techniques for 5-Amino-5-methylimidazolidine-2,4-dione

For researchers, scientists, and drug development professionals, the robust and reliable quantification of pharmaceutical compounds is paramount. This guide provides an in-depth technical comparison of gas chromatography...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the robust and reliable quantification of pharmaceutical compounds is paramount. This guide provides an in-depth technical comparison of gas chromatography (GC) validation techniques for the analysis of 5-Amino-5-methylimidazolidine-2,4-dione, a molecule of interest in various pharmaceutical contexts. By synthesizing technical accuracy with field-proven insights, this document will navigate the complexities of method validation, ensuring your analytical procedures are not just compliant, but scientifically sound.

Introduction: The Analytical Challenge of 5-Amino-5-methylimidazolidine-2,4-dione

5-Amino-5-methylimidazolidine-2,4-dione, a hydantoin derivative, presents a unique set of challenges for gas chromatographic analysis. Its structure, containing polar amino and imide functional groups, results in low volatility and a propensity for thermal degradation at temperatures typically employed in GC.[1] Consequently, direct analysis is often unfeasible, necessitating a derivatization step to enhance its amenability to GC analysis.[1][2]

This guide will focus on the validation of a primary GC method employing a common derivatization technique and compare its performance characteristics to a viable alternative method. The validation framework is built upon the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines, the authoritative standard for analytical procedure validation.[3][4][5][6][7]

Proposed Analytical Methods for Comparison

To provide a comprehensive comparison, two distinct hypothetical GC methods are proposed for the analysis of 5-Amino-5-methylimidazolidine-2,4-dione.

Method A (Primary, Silylation-based): This method utilizes N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS) for derivatization. Silylation is a widely used technique that replaces active hydrogens on polar functional groups with a trimethylsilyl (TMS) group, significantly increasing volatility and thermal stability.[2]

Method B (Alternative, Acylation-based): This method employs an acylation reagent, such as trifluoroacetic anhydride (TFAA), to derivatize the analyte. Acylation introduces an acyl group, which also serves to increase volatility and can enhance detector response, particularly with electron capture detectors (ECD).[1]

ParameterMethod A (Primary)Method B (Alternative)
Derivatization Reagent BSTFA + 1% TMCSTrifluoroacetic Anhydride (TFAA)
Derivative Trimethylsilyl (TMS) derivativeTrifluoroacetyl (TFA) derivative
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessDB-17 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Detector Flame Ionization Detector (FID) or Mass Spectrometry (MS)Electron Capture Detector (ECD) or Mass Spectrometry (MS)
Carrier Gas Helium or HydrogenHelium or Nitrogen
Injection Mode Split/SplitlessSplit/Splitless

Validation of the Primary GC Method (Method A)

The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[5][7] The following sections detail the experimental protocols for validating the silylation-based GC method for 5-Amino-5-methylimidazolidine-2,4-dione, in accordance with ICH Q2(R2) guidelines.[3][8][9]

Specificity

Causality: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. A lack of specificity can be compensated for by using a combination of analytical procedures.[8]

Experimental Protocol:

  • Prepare a solution of the 5-Amino-5-methylimidazolidine-2,4-dione reference standard.

  • Prepare solutions of known related substances, potential impurities, and a placebo (matrix without the analyte).

  • Spike the placebo with the reference standard and known impurities.

  • Derivatize and analyze all prepared solutions by GC-MS.

  • Acceptance Criteria: The peak for the derivatized analyte should be well-resolved from any other peaks (resolution > 2). The mass spectrum of the analyte peak in the spiked sample should match that of the reference standard, confirming peak identity and purity.

Linearity and Range

Causality: Linearity demonstrates that the analytical procedure's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[4][7]

Experimental Protocol:

  • Prepare a stock solution of the derivatized 5-Amino-5-methylimidazolidine-2,4-dione reference standard.

  • Perform serial dilutions to prepare at least five calibration standards across the expected working range (e.g., 50% to 150% of the target concentration).

  • Inject each calibration standard in triplicate.

  • Plot the average peak area against the corresponding concentration.

  • Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.99. The y-intercept should be insignificant compared to the response at the lowest concentration.

Accuracy

Causality: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[8][9] It is typically assessed through recovery studies.

Experimental Protocol:

  • Prepare a placebo (matrix) and spike it with the analyte at three different concentration levels (e.g., low, medium, and high) within the specified range.

  • Prepare a minimum of three replicates for each concentration level.

  • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean percent recovery should be within a pre-defined range, typically 98.0% to 102.0%.

Precision

Causality: Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.[10]

  • Repeatability (Intra-assay precision): Expresses the precision under the same operating conditions over a short interval of time.

  • Intermediate Precision: Expresses within-laboratory variations, such as different days, different analysts, or different equipment.

Experimental Protocol:

  • Repeatability: Analyze a minimum of six replicates of a sample at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (%RSD) for repeatability and intermediate precision should not exceed a pre-defined limit, typically ≤ 2.0%.

Detection Limit (LOD) and Quantitation Limit (LOQ)

Causality: The LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[10]

Experimental Protocol (based on Signal-to-Noise):

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.

  • LOD: The concentration that yields a S/N ratio of approximately 3:1.

  • LOQ: The concentration that yields a S/N ratio of approximately 10:1. The precision and accuracy at the LOQ should also be determined and meet pre-defined criteria.

Robustness

Causality: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[5][7]

Experimental Protocol:

  • Introduce small, deliberate variations to the GC method parameters, one at a time. Examples include:

    • Injector temperature (± 5 °C)

    • Oven temperature ramp rate (± 10%)

    • Carrier gas flow rate (± 10%)

  • Analyze a system suitability standard with each modified parameter.

  • Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor, and %RSD of replicate injections) should remain within the pre-defined limits for all tested variations.

Comparison of Analytical Methods

FeatureMethod A (Silylation-GC/FID or MS)Method B (Acylation-GC/ECD or MS)
Derivatization Relatively straightforward and widely applicable.[2] Reagents can be sensitive to moisture.Can be more aggressive. May require careful control of reaction conditions.
Sensitivity Good with FID for general-purpose quantification. Excellent with MS for high sensitivity and specificity.ECD offers very high sensitivity for halogenated compounds, making it suitable for trace analysis. MS provides high sensitivity and specificity.
Selectivity FID has limited selectivity. MS provides excellent selectivity based on mass-to-charge ratio.ECD is highly selective for electrophilic compounds. MS provides excellent selectivity.
Cost FID is a relatively low-cost detector. MS systems have a higher initial cost.ECD is moderately priced. MS systems have a higher initial cost.
Robustness TMS derivatives are generally stable if moisture is excluded.TFA derivatives are typically stable.
Throughput Derivatization can be automated for higher throughput.Derivatization can also be automated.

Expert Insight: For routine quality control where high sensitivity is not the primary concern, Method A with an FID detector offers a cost-effective and robust solution. However, for trace-level impurity analysis or when dealing with complex matrices, the enhanced sensitivity and selectivity of Method B with an ECD or either method coupled with a Mass Spectrometer would be the superior choice. The use of a mass spectrometer as a detector in either method provides the highest level of confidence in peak identification and purity.

Visualizing the Workflow

GC Analytical Workflow

cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis Sample Sample Weighing Solvent Dissolution in Solvent Sample->Solvent Deriv Derivatization (e.g., Silylation) Solvent->Deriv Vortex Vortex & Heat Deriv->Vortex Injection GC Injection Vortex->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (FID/MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Reporting Quantification->Report

Caption: GC Analytical Workflow for 5-Amino-5-methylimidazolidine-2,4-dione.

Method Validation Process

cluster_params Validation Parameters Validation Method Validation (ICH Q2) Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness Repeatability Repeatability Precision->Repeatability Repeatability Intermediate Intermediate Precision->Intermediate Intermediate Precision

Caption: Key Parameters in Analytical Method Validation.

Conclusion

The successful validation of a gas chromatography method for 5-Amino-5-methylimidazolidine-2,4-dione hinges on a systematic and scientifically sound approach, grounded in the principles of the ICH Q2(R2) guidelines. While direct analysis is challenging, derivatization techniques such as silylation or acylation render the molecule suitable for GC analysis. The choice between these methods and the associated detectors should be based on the specific requirements of the analysis, such as the need for high sensitivity, selectivity, or cost-effectiveness. By following the detailed validation protocols outlined in this guide, researchers and drug development professionals can ensure the generation of reliable, accurate, and robust analytical data, which is fundamental to the integrity of their scientific work and regulatory submissions.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • Pharma Talks. (2025). Understanding ICH Q2(R2)
  • ProPharma. (2024).
  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • U.S. Food and Drug Administration. (2015).
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Lab Manager. (2025).
  • International Council for Harmonisation. (2023).
  • BioPharm International. (n.d.).
  • ResearchGate. (n.d.). Development of High Performance Liquid Chromatographic Method with Pre-Column Derivatization for Determination of Enantiomeric Purity of Hydantoin-5-acetic Acid.
  • MDPI. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity.
  • SciSpace. (2012).
  • Sigma-Aldrich. (n.d.).
  • ResearchGate. (n.d.). Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food.
  • IntechOpen. (2012).
  • PMC. (n.d.). Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine.
  • PubMed. (2024). Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food.
  • Semantic Scholar. (n.d.).

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for 5-Amino-5-methylimidazolidine-2,4-dione

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of any chemical compound is a matter of precision, foresight, and respec...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of any chemical compound is a matter of precision, foresight, and respect for the potential hazards. This guide provides essential, field-proven safety protocols for handling 5-Amino-5-methylimidazolidine-2,4-dione, a hydantoin derivative. Our focus extends beyond mere compliance; it is about cultivating a culture of safety that protects you, your colleagues, and the integrity of your research.

Hazard Assessment: Understanding the "Why" Behind the "What"

The foundational step in any safety protocol is a thorough understanding of the material's potential hazards. Based on data from analogous compounds, 5-Amino-5-methylimidazolidine-2,4-dione should be handled as a substance with the following potential risks:

  • Acute Toxicity (Oral, Dermal, Inhalation): This compound is presumed to be harmful if swallowed, in contact with skin, or if inhaled.[1][2] This triple threat dictates that we must prevent it from entering the body through any route.

  • Skin and Eye Irritation: Direct contact is expected to cause skin irritation and serious eye irritation.[1][2][3] The causality here is direct: the chemical's interaction with tissue can lead to inflammation, redness, and pain, and in the case of eyes, potentially severe damage.[4]

  • Respiratory Irritation: As a solid powder, there is a significant risk of generating airborne dust during handling (e.g., weighing, transferring).[5][6] Inhalation of this dust may lead to respiratory tract irritation.[7]

These hazards are the "why" that informs every subsequent recommendation for personal protective equipment (PPE). Our goal is to establish a complete barrier between you and the compound.

Task-Specific PPE Protocols

The level of PPE required is not static; it must adapt to the specific task and the associated risks of exposure. A risk-based assessment is paramount. The following table summarizes the recommended PPE for various laboratory operations involving 5-Amino-5-methylimidazolidine-2,4-dione.

Laboratory Task Minimum Required PPE Rationale & Key Considerations
Handling/Weighing Solid Powder Double Nitrile Gloves, Lab Coat, ANSI-approved Safety Goggles, N95 RespiratorThe highest risk of aerosolization occurs here. An N95 respirator is essential to prevent inhalation of fine particulates.[8] Double gloving provides a backup barrier against contamination during handling.
Preparing Solutions (Dissolving Solid) Double Nitrile Gloves, Chemical-Resistant Lab Coat, Safety Goggles and Face ShieldThe primary risk shifts from inhalation to splashes. A face shield used in conjunction with goggles provides full-face protection.[9][10] A chemical-resistant coat protects against potential spills on the body.
Conducting Reactions & Transfers Nitrile Gloves, Lab Coat, Safety GogglesStandard operational risk. Assumes the compound is in solution within a closed or contained system (e.g., fume hood). The risk of splashes is lower but still present.
Spill Cleanup Double Nitrile Gloves, Chemical-Resistant Gown or Coveralls, Chemical Splash Goggles, Face Shield, Chemical Cartridge RespiratorThis is a high-risk, non-routine task. A higher level of respiratory protection (e.g., a cartridge respirator) may be necessary for large spills involving dust or volatile solvents.[8] Full body protection is critical.
Waste Disposal Nitrile Gloves, Lab Coat, Safety GogglesInvolves handling sealed, contaminated waste containers. The primary risk is contact with residual contamination on outer surfaces.

The Core Directive: A Step-by-Step Guide to PPE Usage

Proper PPE is only effective if it is used correctly. The sequence of donning and, most critically, doffing is designed to prevent cross-contamination.

Experimental Protocol: Donning PPE
  • Hand Hygiene: Begin by washing your hands thoroughly with soap and water.[5]

  • Gown/Lab Coat: Don a long-sleeved, cuffed lab coat or a disposable gown. Ensure it is fully fastened.[11]

  • Respirator (if required): If the task involves handling powder, don your NIOSH-certified N95 or higher-level respirator now. Perform a seal check to ensure a proper fit.[8][12]

  • Eye and Face Protection: Put on your safety goggles. If a splash risk exists, add a face shield over the goggles.[9][10]

  • Gloves: Don your first pair of nitrile gloves, ensuring the cuffs are tucked under the sleeves of your lab coat. Don a second pair of gloves, pulling the cuffs over the sleeves of the lab coat. This creates a complete seal.[11]

Experimental Protocol: Doffing PPE (The Clean Removal)

This is the most critical phase for preventing personal contamination. The guiding principle is "dirty-to-dirty, clean-to-clean." The outside of your PPE is considered contaminated.

  • Outer Gloves: Remove the outer pair of gloves first. Grasp the outside of one glove at the wrist with your other gloved hand and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your now-ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a bag for both gloves. Dispose of them immediately in a designated hazardous waste container.[11]

  • Gown/Lab Coat: Unfasten the gown. Peel it away from your body, touching only the inside. Turn it inside out as you remove it, rolling it into a bundle. Dispose of it immediately.

  • Hand Hygiene: Perform hand hygiene.

  • Face and Eye Protection: Remove the face shield (if used) and then the goggles by handling the strap, not the front. Place them in a designated area for decontamination.

  • Respirator (if used): Remove the respirator by the straps without touching the front. Dispose of it.

  • Inner Gloves: Remove the final pair of gloves following the same procedure as in step 1.

  • Final Hand Hygiene: Wash your hands thoroughly with soap and water as the final step.[5]

Operational Plans: Spills and Disposal

Emergency Spill Response
  • Evacuate and Alert: Evacuate personnel from the immediate area and alert your supervisor.

  • Don Appropriate PPE: Before attempting any cleanup, don the full PPE ensemble as outlined in the "Spill Cleanup" section of the table.[5]

  • Contain the Spill: For solid spills, gently cover with an absorbent pad to avoid raising dust. For liquid spills, surround the area with absorbent material.

  • Cleanup: Pick up and arrange disposal without creating dust. Sweep up the material and place it in a suitable, closed, and labeled container for disposal.[5]

  • Decontaminate: Clean the affected area thoroughly.

  • Dispose: Dispose of all cleanup materials and contaminated PPE as hazardous waste.

Disposal of Contaminated PPE and Chemical Waste
  • All disposable PPE (gloves, gowns, respirators) that is contaminated or potentially contaminated with 5-Amino-5-methylimidazolidine-2,4-dione must be disposed of as hazardous chemical waste.

  • Do not allow the product or contaminated materials to enter drains or waterways.[5][13]

  • Place all solid chemical waste and contaminated disposables into a clearly labeled, sealed container. Follow all local, state, and federal regulations for hazardous waste disposal.

Visualization of PPE Selection Workflow

The following diagram illustrates the logical decision-making process for selecting the appropriate level of PPE based on the specific laboratory task.

PPE_Workflow start Assess Task & Potential for Exposure is_spill Emergency Spill Cleanup? start->is_spill is_solid Handling Solid Powder? is_splash Significant Splash Risk? is_solid->is_splash No ppe_respirator ADD: - N95 Respirator - Double Gloves is_solid->ppe_respirator Yes ppe_base Minimum PPE: - Lab Coat - Safety Goggles - Nitrile Gloves is_splash->ppe_base No ppe_splash ADD: - Face Shield - Chemical-Resistant Gown - Double Gloves is_splash->ppe_splash Yes is_spill->is_solid No ppe_spill Full Spill Response PPE: - Chem-Resistant Coveralls - Double Gloves - Goggles & Face Shield - Cartridge Respirator is_spill->ppe_spill Yes end_op Proceed with Operation ppe_base->end_op ppe_respirator->ppe_base ppe_splash->ppe_base ppe_spill->end_op

Sources

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